Product packaging for Acid Blue 7 free acid(Cat. No.:CAS No. 1039452-58-8)

Acid Blue 7 free acid

Cat. No.: B12797607
CAS No.: 1039452-58-8
M. Wt: 669.8 g/mol
InChI Key: VUXVWHOCQSLYRN-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

Acid Blue 7 free acid is the purified, acidic form of the triarylmethane dye C.I. 42080 . This research-grade compound is essential for studies in dye chemistry, materials science, and industrial processes, particularly where the presence of a counterion (like sodium) may interfere with experimental results. Its core structure is a triphenylmethane backbone, which is responsible for its intense blue color . In research and development, Acid Blue 7 is primarily investigated for the coloration of protein and synthetic polyamide fibers such as wool, silk, and nylon, serving as a model compound for studying dyeing mechanisms and kinetics . Beyond textiles, it has significant applications in materials science. It is used in the coloration of thermoset and thermoplastic polymers and has been studied as a dopant to modify the morphology and enhance the electrochemical capacitance of conducting polymers like polypyrrole for potential use in energy storage devices . Furthermore, its well-defined synthesis pathway, which involves the oxidation of a leuco acid precursor, makes it a valuable subject for developing and optimizing green chemistry methodologies, such as catalytic oxidation using environmentally benign oxidants like hydrogen peroxide . As a free acid, this form offers researchers direct access to the dye molecule for custom salt formation, precise pH adjustment in dye baths, or fundamental studies on aggregation and intermolecular interactions, such as hydrogen bonding . This product is provided For Research Use Only and is strictly intended for laboratory research purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C37H37N2O6S2+ B12797607 Acid Blue 7 free acid CAS No. 1039452-58-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1039452-58-8

Molecular Formula

C37H37N2O6S2+

Molecular Weight

669.8 g/mol

IUPAC Name

benzyl-[4-[[4-[benzyl(ethyl)amino]phenyl]-(2,4-disulfophenyl)methylidene]cyclohexa-2,5-dien-1-ylidene]-ethylazanium

InChI

InChI=1S/C37H36N2O6S2/c1-3-38(26-28-11-7-5-8-12-28)32-19-15-30(16-20-32)37(35-24-23-34(46(40,41)42)25-36(35)47(43,44)45)31-17-21-33(22-18-31)39(4-2)27-29-13-9-6-10-14-29/h5-25H,3-4,26-27H2,1-2H3,(H-,40,41,42,43,44,45)/p+1

InChI Key

VUXVWHOCQSLYRN-UHFFFAOYSA-O

Canonical SMILES

CCN(CC1=CC=CC=C1)C2=CC=C(C=C2)C(=C3C=CC(=[N+](CC)CC4=CC=CC=C4)C=C3)C5=C(C=C(C=C5)S(=O)(=O)O)S(=O)(=O)O

Origin of Product

United States

Synthetic Methodologies and Mechanistic Investigations of Acid Blue 7 Free Acid Analogues

Catalytic Oxidation Pathways in Dye Synthesis

The final step in the synthesis of triarylmethane dyes like Acid Blue 7 is an oxidation reaction that converts a colorless leuco compound into the highly colored final product. mdpi.com This transformation is often facilitated by catalytic oxidation pathways.

Transition metal catalysts are frequently employed to facilitate the oxidation of the leuco form of triarylmethane dyes. nih.gov These catalysts, which can include compounds of iron, copper, and ruthenium, are effective in a variety of oxidative transformations. sigmaaldrich.com For instance, iron and iron compounds can act as Lewis acid catalysts in electrophilic aromatic substitution reactions. sigmaaldrich.com While traditional methods for synthesizing triarylmethanes often involve Friedel-Crafts reactions, transition metal-catalyzed cross-coupling reactions have emerged as a valuable alternative. nih.gov Some research has explored the use of palladium catalysts in Suzuki-Miyaura reactions to form triarylmethanes. nih.gov In the context of Acid Blue 7 synthesis, a catalyst prepared by mixing copper oxide with silicotungstic acid has been shown to be effective. mdpi.com

Plausible Reaction Mechanisms for Triarylmethane Dye Formation

The formation of triarylmethane dyes typically involves a multi-step process.

The synthesis of triarylmethane dyes proceeds through various intermediates. In oxidative hair dyeing, for instance, the oxidation of precursor dyes with hydrogen peroxide leads to the formation of reactive intermediates like p-benzoquinone imines/diimines. researchgate.netnumberanalytics.com These intermediates then react with couplers to form the final colorant molecules. researchgate.net The table below outlines some of the key species involved in the synthesis of triarylmethane dyes.

SpeciesRole in Synthesis
4-Formylbenzene-1,3-disulfonic acidAldehyde precursor for Acid Blue 7. worlddyevariety.com
N-benzyl-N-ethylbenzenamineAniline derivative used in Acid Blue 7 synthesis. worlddyevariety.com
Leuco compoundColorless intermediate formed from the initial condensation. mdpi.com
Hydrogen PeroxideOxidizing agent that converts the leuco compound to the final dye. mdpi.comcompoundchem.com
Transition Metal CatalystFacilitates the oxidative step of the reaction. mdpi.comnih.gov
Reactive IntermediatesTransient species, such as imines, formed during oxidation. researchgate.net

Green Chemistry Approaches in Acid Dye Synthesis Research

There is a growing emphasis on developing more environmentally friendly methods for dye synthesis. rsc.orgnih.gov This includes the use of greener solvents like water, employing less toxic reagents, and utilizing catalysts to improve reaction efficiency. liv.ac.uk For example, research has focused on replacing hazardous oxidizing agents like lead oxide or manganese oxide with greener alternatives such as hydrogen peroxide. mdpi.com The use of water as a solvent in the synthesis of Acid Blue 7, catalyzed by a mixture of copper oxide and silicotungstic acid, represents a significant step towards a more sustainable process. mdpi.com Furthermore, the development of solvent-free methods and the use of recyclable magnetic solid acid catalysts are being explored for the synthesis of other types of dyes, which could have implications for acid dye production as well. rsc.org

Advanced Degradation Mechanisms and Environmental Remediation Strategies

Microbial and Enzymatic Biodegradation

The breakdown of Acid Blue 7 by microorganisms is a multifaceted process involving various bacterial and fungal species, each with unique enzymatic systems. These organisms can either work individually or in consortia to decolorize and degrade the dye molecule.

Bacterial degradation of azo dyes like Acid Blue 7 typically commences with the reductive cleavage of the azo bond (-N=N-), leading to the formation of aromatic amines, which are then further broken down.

Pseudomonas putida mt-2 has been identified as a bacterium capable of degrading Acid Violet 7 (a synonym for Acid Blue 7). nih.gov This strain can break down the dye at concentrations up to 200 mg/L. The degradation process involves the expression of an azoreductase enzyme, which is responsible for the initial cleavage of the azo bond. nih.gov This enzymatic action occurs under static incubation conditions and results in the formation of intermediate products. nih.gov

High-Performance Liquid Chromatography (HPLC) analysis of the biodegradation media has revealed the presence of specific aromatic amines resulting from the azoreduction of Acid Blue 7. These include 4'-aminoacetanilide (B89850) and 5-acetamido-2-amino-1-hydroxy-3,6-naphthalene disulfonic acid. nih.gov Under aerobic (shaken) conditions, these amines are further biotransformed by the bacterium. nih.gov

Table 1: Degradation of Acid Blue 7 by Pseudomonas putida mt-2

ParameterFindings
Bacterial Strain Pseudomonas putida mt-2
Compound Degraded Acid Violet 7 (Acid Blue 7)
Key Enzyme Azoreductase
Identified Intermediates 4'-aminoacetanilide, 5-acetamido-2-amino-1-hydroxy-3,6-naphthalene disulfonic acid
Degradation Condition Static incubation for initial azoreduction

While research has demonstrated the capability of Bacillus subtilis and Pseudomonas aeruginosa to degrade various azo dyes, specific studies detailing the degradation pathways of Acid Blue 7 free acid by these particular strains were not found in the provided search results. sciepub.comsciepub.com However, studies on other "Acid Blue" dyes by bacterial consortia containing these species indicate their potential role in dye degradation. For instance, a consortium including Bacillus subtilis and Pseudomonas aeruginosa was effective in degrading a diazo dye referred to as "Acid Blue," achieving 90% degradation in 28 hours and 30 hours respectively for the individual strains. sciepub.comsciepub.com

Specific research on the decolorization of this compound by Kulyvera cryocrescens ATCC 33435 is not available in the search results. However, this bacterial strain has been shown to decolorize another diazo dye, Acid Blue 113. researchgate.net In that study, Kulyvera cryocrescens ATCC 33435 demonstrated a 97.01% decolorization of Acid Blue 113. researchgate.net

A transcriptomic analysis of Sphingomonas melonis B-2 focused on the degradation of the azo dye Acid Blue 113 has been conducted. nih.govmdpi.com This study identified key enzymes and metabolic pathways involved in the breakdown of AB113, such as benzoate (B1203000) and naphthalene (B1677914) degradation pathways, and enzymes like NADH quinone oxidoreductase, N-acetyltransferase, and aromatic ring-hydroxylating dioxygenase. nih.govmdpi.com However, a similar transcriptomic study specifically for the degradation of this compound by Sphingomonas melonis B-2 was not found in the provided search results.

The white-rot fungus Trametes hirsuta is well-known for its ability to produce ligninolytic enzymes, such as laccases and peroxidases, which are effective in degrading a wide range of synthetic dyes. researchgate.nettandfonline.comresearchgate.netresearchgate.net Studies have shown that crude laccase from Trametes hirsuta can decolorize various "Acid Blue" dyes, including Acid Blue 129, Acid Blue 113, and Acid Blue 25, with varying efficiencies. tandfonline.comresearchgate.net For instance, laccase from T. hirsuta EDN 082 decolorized Acid Blue 129 by 88% and Acid Blue 113 by 73% within 7 hours. tandfonline.comresearchgate.net The degradation of Acid Blue 113 by immobilized Trametes hirsuta D7 reached 97%. researchgate.net While these findings highlight the potential of Trametes hirsuta for dye remediation, specific research detailing the degradation of this compound by this fungus and its enzymes was not present in the search results.

**Table 2: Decolorization of Various "Acid Blue" Dyes by *Trametes hirsuta***

Trametes hirsuta Strain/EnzymeDyeDecolorization EfficiencyTime
Laccase from T. hirsuta EDN 082Acid Blue 12988%7 hours
Laccase from T. hirsuta EDN 082Acid Blue 11373%7 hours
Immobilized T. hirsuta D7Acid Blue 11397%Not specified
Laccase from T. hirsuta EDN 082Acid Blue 2572%7 hours

Enzymatic Biotransformation

The enzymatic biotransformation of this compound involves a variety of microbial enzymes capable of cleaving its complex structure, leading to decolorization and mineralization. Key enzymes in this process belong to the oxidoreductase family, which catalyze the transfer of electrons from a substrate to an acceptor molecule. These reactions are fundamental to breaking down the recalcitrant azo bond and aromatic rings of the dye.

Azoreductases are a crucial group of enzymes responsible for the initial and rate-limiting step in the anaerobic degradation of azo dyes. emergentresearch.org These enzymes catalyze the reductive cleavage of the azo linkage (-N=N-), which acts as the chromophore, resulting in the formation of colorless aromatic amines. emergentresearch.org The mechanism is typically flavin-dependent, requiring coenzymes such as NADH or NADPH as electron donors. emergentresearch.orgresearchgate.net

The catalytic cycle often follows a ping-pong mechanism, where the enzyme's flavin cofactor (e.g., FMN) is first reduced by NAD(P)H. acs.orgnih.gov The reduced enzyme then transfers electrons to the azo dye, cleaving the azo bond in a two-stage reaction that involves the transfer of four electrons in total. emergentresearch.orgresearchgate.net This process must occur under anaerobic or microaerophilic conditions, as oxygen can compete with the azo dye for the electrons from the reduced flavin cofactors, inhibiting the cleavage process. researchgate.net While some azoreductases are produced by anaerobic bacteria, aerobic bacteria have also been found to produce these enzymes intracellularly. emergentresearch.org

Table 1: Characteristics of Azoreductase in Azo Dye Degradation

FeatureDescriptionReferences
Enzyme Class Oxidoreductase (EC 1.7.1.6) nih.gov
Function Reductive cleavage of the azo bond (-N=N-) emergentresearch.orgresearchgate.net
Mechanism Typically a ping-pong mechanism involving a flavin cofactor (FMN) acs.orgnih.gov
Electron Donor Primarily NADH or NADPH emergentresearch.orgresearchgate.net
Oxygen Requirement Primarily anaerobic; activity is inhibited by oxygen researchgate.net
Products Colorless aromatic amines emergentresearch.org

Laccases (benzenediol:oxygen oxidoreductases, EC 1.10.3.2) are multicopper oxidases that catalyze the oxidation of a wide range of aromatic substrates, including phenols, anilines, and other aromatic compounds, coupled with the reduction of molecular oxygen to water. nih.gov These enzymes, commonly found in white-rot fungi, play a significant role in the degradation of pollutants like synthetic dyes. nih.gov

The degradation of azo dyes by laccase can occur via an asymmetric cleavage of the azo bond, leading to the formation of different intermediate products. frontiersin.org The reaction proceeds through a free-radical mechanism, where the laccase oxidizes the substrate to produce reactive radical intermediates. researchgate.net These radicals can then undergo further non-enzymatic reactions, leading to polymerization or cleavage of the molecule. researchgate.net The redox potential of laccase allows it to oxidize the dye, initiating a cascade of reactions that can include deamination, hydroxylation, oxidation, and eventual ring cleavage. frontiersin.org The process can be enhanced by the presence of small redox-active molecules known as mediators, which get oxidized by the laccase and then act as diffusible oxidants, expanding the range of substrates the enzyme can degrade. nih.gov

Table 2: Overview of Laccase-Mediated Dye Degradation

FeatureDescriptionReferences
Enzyme Class Benzenediol:oxygen oxidoreductase (EC 1.10.3.2) nih.gov
Catalytic Center Contains four copper atoms distributed among three sites nih.govmdpi.com
Mechanism Monoelectronic oxidation of substrates to form reactive radicals
Substrates Wide range of aromatic compounds (phenols, aminophenols, etc.) nih.gov
Reaction Oxidizes substrate while reducing O₂ to H₂O nih.gov
Metabolic Steps Can include asymmetric cleavage, deamination, hydroxylation, and ring opening frontiersin.org

Lignin peroxidase (LiP) and manganese peroxidase (MnP) are extracellular heme-containing peroxidases produced primarily by white-rot fungi. mdpi.comnih.govnih.gov These enzymes are key components of the fungal lignin-degrading system and are also highly effective in breaking down a variety of environmental pollutants, including synthetic dyes. nih.gov

Lignin Peroxidase (LiP) is a glycosylated protein that, in the presence of hydrogen peroxide (H₂O₂), can oxidize non-phenolic aromatic structures, which are typically resistant to degradation. mdpi.comnih.gov It has a high redox potential, allowing it to generate aryl cation radicals from the substrate, which then undergo spontaneous cleavage reactions. mdpi.com This ability to attack the non-phenolic parts of complex molecules makes LiP particularly important for initiating the degradation of dyes like Acid Blue 7. nih.gov

Manganese Peroxidase (MnP) also requires H₂O₂ for its activity but functions through a different mechanism. mdpi.com MnP catalyzes the oxidation of Mn²⁺ to the highly reactive Mn³⁺. researchgate.net The Mn³⁺ is stabilized by chelation with organic acids (e.g., malonic acid) and acts as a small, diffusible redox mediator that can oxidize the phenolic components of target molecules. nih.govresearchgate.net This indirect oxidation mechanism allows MnP to act on substrates that may not be able to access the enzyme's active site directly. researchgate.net The synergistic action of LiP and MnP allows for the comprehensive degradation of complex aromatic structures, with MnP targeting phenolic portions and LiP attacking non-phenolic moieties. nih.gov

Table 3: Comparison of Ligninolytic Peroxidases

EnzymeCofactor/MediatorPrimary Substrate TypeMechanism of Action
Lignin Peroxidase (LiP) H₂O₂Non-phenolic aromaticsDirect oxidation of substrate to an aryl cation radical. mdpi.comnih.gov
Manganese Peroxidase (MnP) H₂O₂, Mn²⁺Phenolic aromaticsOxidizes Mn²⁺ to Mn³⁺, which acts as a diffusible oxidizing agent. mdpi.comresearchgate.net

The Cytochrome P450 (CYP) monooxygenase systems are a versatile family of heme-containing enzymes involved in the oxidative metabolism of a vast range of compounds. nih.govnih.gov In the context of dye degradation, their primary role is to catalyze hydroxylation reactions, where a hydroxyl group (-OH) is introduced into the aromatic ring of the dye molecule.

This initial hydroxylation is a critical step that often precedes ring cleavage. By adding a polar hydroxyl group, the P450 system increases the water solubility of the hydrophobic dye molecule and introduces a point of attack for other degradative enzymes. nih.gov These systems typically consist of the P450 enzyme and a reductase partner that transfers electrons from NAD(P)H. nih.gov Fungal P450 enzymes, for instance, have been identified with specific hydroxylase activity that is vital in the biosynthesis and biotransformation of complex organic molecules. nih.gov The introduction of hydroxyl groups can destabilize the aromatic structure of Acid Blue 7, facilitating subsequent oxidative cleavage by peroxidases or other enzymes.

Identification and Analysis of Biodegradation Metabolites

The complete breakdown of this compound results in the formation of various smaller, less complex molecules known as metabolites. Identifying these intermediates is crucial for elucidating the full degradation pathway and confirming the detoxification of the parent compound.

Following the enzymatic cleavage of the azo bond in Acid Blue 7 by azoreductases, the molecule is expected to break into two primary aromatic amines. Based on the structure of Acid Blue 7, one of these initial metabolites would be a derivative of methyl salicylic (B10762653) acid.

Further degradation of these aromatic intermediates is carried out by other microbial enzymes. For instance, salicylic acid can be catabolized through oxidative decarboxylation to form catechol, a reaction catalyzed by enzymes like salicylic acid hydroxylase. nih.gov In studies involving tomato plants, an FAD/NADH-dependent SA 1-hydroxylase was shown to effectively catalyze the conversion of salicylic acid to catechol. nih.gov Catechol is a key intermediate in the microbial degradation of many aromatic compounds and can be further processed through ring cleavage pathways, ultimately leading to mineralization into CO₂ and H₂O. The detection of catechol and its methylated derivatives, such as guaiacol, in metabolic analyses provides strong evidence of an active aromatic degradation pathway. nih.gov

Optimization of Microbial Degradation Parameters

The efficiency and rate of microbial degradation of dyes are not intrinsic but are heavily influenced by physical and chemical parameters of the environment. Optimizing these factors is key to developing effective bioremediation strategies.

The pH of the medium is a critical parameter influencing dye degradation kinetics through multiple effects. For Acid Blue 7, the dye's color is most stable within a pH range of 3 to 9, with potential discoloration occurring outside this range due to chemical instability. pylamdyes.com From a microbial standpoint, pH affects enzyme activity and the metabolic state of the microorganisms. Studies on other dyes have shown that acidic conditions can enhance decomposition rates, partly by altering the dye molecule's protonation state and making it more susceptible to oxidative attack. researchgate.net

However, the effect can be complex. In denitrifying bioreactors used to treat aromatic amines, the optimal pH for the microbial process was between 7 and 9. core.ac.uk Yet, a lower pH of 4.8 was observed to enhance the chemical reaction between amines and nitrite, which is not a biological degradation pathway. core.ac.uk Furthermore, very low pH can inhibit crucial microbial processes like nitrification. mdpi.com Therefore, the optimal pH for degradation is a balance between maintaining the chemical stability of the dye, ensuring optimal microbial and enzymatic activity, and preventing inhibitory conditions.

No specific information on the influence of agitation on the degradation kinetics of Acid Blue 7 was found in the provided search results.

The presence of additional carbon sources can significantly impact the microbial degradation of recalcitrant compounds like Acid Blue 7 through co-metabolism. The degradation of sulfonated aromatic amines has been successfully achieved in bioreactors using bioaugmented enrichment cultures fed with synthetic wastewater, indicating that the presence of other nutrients supports the microbial activity necessary for breakdown. nih.gov

Effect of Carbon:Nitrogen (C:N) Ratio on Bacillus thuringiensis
C:N RatioEffect on GrowthEffect on P(3HB) ProductionSource
3OptimalLow mdpi.com
7OptimalHigh mdpi.com
30Sub-optimalHigh mdpi.com
50Sub-optimalLow mdpi.com

Photocatalytic Degradation and Advanced Oxidation Processes (AOPs)

Advanced Oxidation Processes (AOPs) represent a powerful alternative for treating dye-laden wastewater. These processes are characterized by the in-situ generation of highly reactive oxygen species (ROS), most notably the hydroxyl radical (•OH). nih.gov These radicals are potent, non-selective oxidizing agents that can break down complex organic molecules like Acid Blue 7 into simpler, less harmful substances. nih.govyoutube.com

Photocatalysis is a prominent AOP that utilizes a semiconductor catalyst (e.g., TiO₂, ZnO, or doped materials like Bi-doped SrTiO₃) and a light source (UV or visible light). nih.gov When the catalyst is irradiated with photons of sufficient energy, it generates electron-hole pairs. These charge carriers react with water and oxygen to produce the desired ROS, which then attack the dye molecules. nih.govyoutube.com

Studies on dyes structurally similar to Acid Blue 7 demonstrate the effectiveness of these methods. For instance, the photocatalytic degradation of Acid Orange 7 using a Bi-doped SrTiO₃ catalyst under visible light resulted in significant color removal and detoxification of the solution. nih.gov Similarly, a photo-assisted electrochemical process for degrading Acid Blue 40 showed enhanced removal of color, Total Organic Carbon (TOC), and Chemical Oxygen Demand (COD) compared to electrolysis alone. nih.gov The apparent rate constants for TOC and COD degradation were improved by an order of magnitude in the photo-assisted system, highlighting the synergistic effect of light and electrochemistry. nih.gov The efficiency of these processes depends on parameters such as catalyst dosage, pH, and initial dye concentration.

Performance of AOPs on Acid Dyes
ProcessDyeCatalyst/SystemKey FindingsSource
Visible Light PhotocatalysisAcid Orange 7 (10 mg/L)Sr₀.₉₅Bi₀.₀₅TiO₃≥67.8% color decay after 1 hour; final solution was non-toxic. nih.gov
Photo-assisted ElectrochemistryAcid Blue 4070%TiO₂/30%RuO₂ DSA electrode + UV-C90% color removal, 64% TOC removal, and 60% COD removal in 90 minutes. nih.gov
Electrolysis (for comparison)Acid Blue 4070%TiO₂/30%RuO₂ DSA electrode80% color removal, 46% TOC removal, and 69% COD removal in 90 minutes. nih.gov

Semiconductor-Based Photocatalysis

Semiconductor-based photocatalysis is a prominent advanced oxidation process for the degradation of organic pollutants like Acid Blue 7. This method utilizes semiconductor materials that, upon irradiation with light of suitable wavelength, generate highly reactive species capable of breaking down the dye molecules.

Titanium dioxide (TiO2) is a widely used photocatalyst due to its high reactivity, chemical stability, non-toxicity, and cost-effectiveness. mdpi.com When TiO2 is illuminated with UV light, it generates electron-hole pairs. These charge carriers react with water and oxygen to produce highly reactive hydroxyl radicals (•OH), which are the primary species responsible for the degradation of organic molecules. mdpi.com The mechanism involves the rupture of the organic molecules by the hydroxyl radicals, followed by a series of oxidation reactions that can lead to complete mineralization into CO2, water, and inorganic ions. iwra.org

The efficiency of the photocatalytic degradation of acid dyes using TiO2 is influenced by several factors, including catalyst concentration, initial dye concentration, and pH. iwra.org Research has shown that an increase in TiO2 concentration generally leads to an increased rate of dye degradation up to a certain point, beyond which the effect may plateau or even decrease due to light scattering and particle agglomeration. mdpi.com An acidic environment is often beneficial for the photocatalytic degradation by TiO2 as it can minimize the recombination of electron-hole pairs and enhance the production of hydroxyl radicals. mdpi.com

Nano-TiO2, with its smaller particle size and larger surface area, offers enhanced photocatalytic activity compared to its bulk counterpart. researchgate.net The use of nano-TiO2 in conjunction with other materials, such as graphene oxide (GO), can further improve degradation efficiency. GO-TiO2 nanocomposites have been shown to decrease the degradation time of acid navy blue dye compared to pure TiO2, with the rate constant of degradation increasing with a higher concentration of GO in the nanocomposite. researchgate.net

Studies on various acid dyes have demonstrated the effectiveness of TiO2-based photocatalysis. For instance, in the degradation of Acid Blue 9, complete degradation was achieved using TiO2 activated with UV light. iwra.org Similarly, for Acid Blue 80, while decolorization was relatively fast, complete mineralization was slower, indicating the stability of the anthraquinone (B42736) structure. nih.gov The addition of other oxidizing agents like potassium persulfate (K2S2O8) can significantly enhance the mineralization rate. nih.gov

Table 1: Research Findings on TiO2 Photocatalysis of Acid Dyes

DyeCatalystKey FindingsReference
Acid Blue 9TiO2/UVComplete degradation achieved. Reaction kinetics are influenced by initial dye and catalyst concentrations. iwra.org
Acid Blue 80TiO2/UVFast decolorization but slower mineralization. Addition of K2S2O8 enhances mineralization. nih.gov
Acid Navy BlueGO-TiO2GO-TiO2 nanocomposite shows faster degradation than pure TiO2. researchgate.net
Acid Blue 113TiO2/UV-C98.7% degradation achieved under optimized conditions. mdpi.com
Acid Blue 92Nano-TiO2Degradation follows first-order kinetics. researchgate.net

Zinc oxide (ZnO) is another effective semiconductor photocatalyst with a wide band gap, making it suitable for the degradation of organic pollutants under UV irradiation. mdpi.com ZnO nanopowders, in particular, have shown high efficiency in the photodegradation of acid dyes due to their large surface area and high catalytic activity. scispace.comresearchgate.net

The photocatalytic mechanism of ZnO is similar to that of TiO2, involving the generation of electron-hole pairs upon light absorption, leading to the formation of reactive oxygen species (ROS) such as hydroxyl radicals. These ROS then attack the dye molecules, leading to their degradation.

Research on the photocatalytic degradation of Acid Blue 25 using ZnO nanoparticles synthesized from Senna siamea flower extracts demonstrated a 99% degradation efficiency within 150 minutes under visible light irradiation. scispace.comteiee.net This highlights the potential of green-synthesized nanoparticles in environmental remediation. The degradation process was found to follow pseudo-first-order kinetics. scispace.com

Similarly, a study on the degradation of Acid Blue 113 using a ZnO/Carbon nanocomposite showed that the degradation was more pronounced in a neutral medium. researchgate.net The efficiency of the degradation increased with the loading of the ZnO/C composite. researchgate.net Another study on the photodegradation of Brilliant Blue dye using a ZnS/ZnO nanocomposite achieved 100% degradation within 60 minutes, with an optimal degradation efficiency of 86.25% at a dye concentration of 20 mg/L. kashanu.ac.ir

Table 2: Research Findings on ZnO Nanopowder Photodegradation of Acid Dyes

DyeCatalystDegradation EfficiencyTimeConditionsReference
Acid Blue 25ZnO-S.S. Nanoparticles99%150 minVisible light, 150 mg catalyst, 10 mg/L dye scispace.comteiee.net
Acid Blue 113ZnO/C Nanocomposite--Neutral pH, UV irradiation researchgate.net
Brilliant BlueZnS/ZnO Nanocomposite100%60 min20 mg/L dye concentration kashanu.ac.ir

Advanced Oxidative Systems

Advanced oxidative systems encompass a variety of processes that generate highly reactive oxygen species, primarily hydroxyl radicals, to degrade organic pollutants. These methods are often more powerful than conventional treatment techniques.

The combination of hydrogen peroxide (H2O2) and ultraviolet (UV) radiation is a potent advanced oxidation process. nih.gov UV light cleaves the H2O2 molecule to produce two hydroxyl radicals (•OH), which are powerful oxidizing agents capable of degrading complex organic molecules like Acid Blue 7. wikipedia.orgresearchgate.net

The efficiency of the H2O2/UV process is influenced by factors such as the concentration of H2O2, pH, and the intensity of UV radiation. researchgate.net Studies on the degradation of Acid Blue 113 showed that the addition of 5mM H2O2 to a UV irradiation process resulted in the complete removal of the dye after 72 minutes. researchgate.net Increasing the H2O2 concentration generally enhances the decolorization efficiency. researchgate.net For the degradation of Disperse Blue 1, the H2O2/UV/TiO2 process was found to be effective, with the degradation rate being strongly influenced by the reaction parameters. nih.gov

Ozone (O3) is a strong oxidizing agent that can directly react with organic compounds or decompose to form hydroxyl radicals, especially at high pH. researchgate.netwikipedia.org Ozonation is an effective method for the decolorization of textile wastewater. The stability of ozone in an aqueous solution is highly dependent on the pH. researchgate.net

Combining ozonation with hydrogen peroxide (the Peroxone process) can enhance the degradation rate of organic pollutants. H2O2 accelerates the decomposition of ozone into hydroxyl radicals, thereby increasing the oxidative power of the system. researchgate.net Research on the degradation of Acid Blue 92 by ozonation, O3/H2O2, and O3/Activated carbon showed that the O3/H2O2 process had a higher removal rate with increasing H2O2 concentration. researchgate.net

The reaction is highly effective in degrading recalcitrant organic compounds. For the degradation of Acid Blue 161, the photo-Fenton process increased the degradation by more than 40% compared to the Fenton process alone, due to the regeneration of Fe2+ through photocatalytic reactions. bioline.org.br The process is pH-dependent, with acidic conditions generally being optimal. deswater.com

In a study on the degradation of 2,4-dichlorophenoxyacetic acid using a photoelectrocatalysis/photoelectro-Fenton process with Blue-TiO2 nanotube arrays, it was found that the removal of the pollutant increased initially and then decreased with an increase in Fe2+ dose. nih.gov This indicates the existence of an optimal catalyst concentration. The primary reactive species responsible for the degradation was identified as the hydroxyl radical. nih.gov The use of iron ore tailings as a heterogeneous Fenton-like catalyst has also been explored for the degradation of Acid Orange 7, demonstrating the potential for using waste materials in environmental remediation. nih.gov

Mechanistic Studies of Photocatalytic Transformations

Photocatalysis has emerged as a promising technology for the mineralization of organic pollutants into less harmful substances. researchgate.net The process typically involves a semiconductor catalyst, such as titanium dioxide (TiO₂) or zinc oxide (ZnO), which, upon irradiation, generates highly reactive species like hydroxyl radicals (•OH). mdpi.comiwra.org These radicals are powerful oxidizing agents that can non-selectively attack complex organic molecules like this compound. mdpi.com The degradation of triphenylmethane (B1682552) dyes is not a single-step process but a series of competitive and parallel reactions that lead to the complete breakdown of the dye molecule. acs.org Mechanistic studies on dyes structurally related to Acid Blue 7, such as Acid Blue 1, reveal several key transformation pathways. acs.org

One of the initial steps in the photocatalytic degradation of Acid Blue 7 involves the attack of hydroxyl radicals on the N-alkyl groups of the molecule. This process, known as N-de-ethylation, targets the ethyl groups attached to the nitrogen atoms. The reaction involves the abstraction of a hydrogen atom from the ethyl group, leading to the formation of an unstable intermediate that subsequently cleaves, resulting in the removal of the ethyl group. This sequential removal of ethyl groups is a common pathway in the degradation of triphenylmethane and other dyes containing N-alkyl substituents. acs.org Studies on similar dyes have confirmed that N-demethylation is a competitive process in their photocatalytic breakdown. researchgate.net This initial attack does not destroy the main chromophore but alters the dye's structure, often leading to a color change and forming various intermediate products.

The color of Acid Blue 7 is due to its extensive conjugated system, specifically the triphenylmethane chromophore, which allows it to absorb light in the visible spectrum. The ultimate goal of decolorization is the destruction of this conjugated structure. researchgate.net Reactive oxygen species, particularly hydroxyl radicals, attack the central carbon atom and the aromatic rings of the dye molecule. mdpi.comresearchgate.net This attack breaks the bonds that form the conjugated system, leading to the fragmentation of the molecule into smaller, colorless organic species. researchgate.netacs.org The destruction of the chromophoric group is a critical step that results in the complete loss of color in the wastewater. mdpi.com This process is often monitored by UV-Vis spectroscopy, which shows the disappearance of the characteristic absorption peak in the visible region.

Concurrent with other degradation pathways, hydroxylation occurs on the various aromatic rings of the Acid Blue 7 molecule. acs.org Hydroxyl radicals can attack the phenyl and naphthyl rings, adding hydroxyl groups to them. This process can occur on both the primary benzene (B151609) rings and the sulfonylated benzene rings. acs.org The addition of hydroxyl groups increases the polarity of the intermediates and can make them more susceptible to further oxidation and ring-opening reactions. The formation of hydroxylated intermediates has been identified in the detailed mechanistic studies of the ZnO-mediated photodegradation of Acid Blue 1. acs.org

During the complex process of photodegradation, substitution reactions can also occur. acs.org These reactions involve the replacement of existing functional groups on the aromatic rings, such as the sulfonate groups (-SO₃H), with other groups, most notably hydroxyl groups. The attack by hydroxyl radicals can lead to the displacement of the sulfonate groups, a process known as desulfonation. This further contributes to the breakdown of the original dye molecule into various intermediate products, which are then subjected to further oxidation, eventually leading to mineralization.

Interactive Table: Photocatalytic Degradation Pathways

Degradation MechanismDescriptionKey Molecular ChangeRelevant Finding
N-De-ethylationSequential removal of ethyl groups from the tertiary amine functional groups.Cleavage of C-N bonds in the N-ethyl groups.Identified as a competitive reaction pathway in the degradation of structurally similar dyes. acs.org
Conjugated Structure DestructionBreakdown of the central triphenylmethane chromophore responsible for the dye's color.Cleavage of the conjugated π-system and fragmentation of the molecule.Leads to the formation of smaller, colorless organic intermediates and eventual mineralization. researchgate.netacs.org
HydroxylationAddition of hydroxyl (•OH) groups to the aromatic and sulfonylated rings.Increases the polarity and reactivity of intermediates for further degradation.Observed on both benzene and sulfonylated benzene rings during photocatalysis. acs.org
Substitution ReactionsReplacement of functional groups, such as sulfonate groups, with hydroxyl groups.Leads to desulfonation and the formation of varied intermediate products.Occurs as a competitive reaction alongside other degradation mechanisms. acs.org

Adsorption Phenomena and Material Science Applications

Adsorption is a widely used, effective, and well-established technique for removing dyes from wastewater. acs.org The process involves the accumulation of dye molecules onto the surface of a solid material, known as an adsorbent. The efficiency of adsorption depends on the properties of both the adsorbent (e.g., surface area, porosity, surface chemistry) and the adsorbate (e.g., molecular structure, charge). For anionic dyes like this compound, adsorbents with positively charged surfaces under acidic conditions are generally more effective due to electrostatic attraction. mdpi.com

Research into dye adsorption is increasingly focused on developing low-cost, sustainable, and highly efficient adsorbents from various waste materials and biopolymers. acs.org The goal is to create materials with high adsorption capacities, favorable kinetics, and the potential for regeneration and reuse.

One area of focus is the use of industrial byproducts like fly ash , which has been studied for the removal of anionic dyes such as Acid Blue 113. researchgate.net Another sustainable approach involves the chemical modification of agricultural waste. For example, coconut shells treated with sulfuric acid have been developed as an effective biosorbent for cationic dyes, and similar principles can be applied to create adsorbents for anionic dyes. tandfonline.com

Biopolymers offer a renewable and biodegradable alternative. Chitosan (B1678972) , derived from crustacean shells, can be formulated into films and composites to remove dyes. acs.org To enhance its properties, chitosan can be combined with nanomaterials like carbon nanotubes to create composite films with improved adsorption capacities for anionic dyes like tartrazine. acs.org

Clay-based materials are also being extensively investigated. Brown clay , modified with surfactants like didodecyldimethylammonium (B1216837) bromide, has shown a significantly enhanced ability to adsorb dyes by creating a carbon-enriched surface that increases its affinity for organic pollutants. researchgate.net Furthermore, the development of superparamagnetic activated carbon from floral waste represents a significant advancement. acs.org These materials combine high surface area for adsorption with magnetic properties, allowing for easy separation and recovery of the adsorbent from the water using a magnetic field. acs.org

Interactive Table: Novel Adsorbents for Dye Removal

Adsorbent MaterialPrecursor/ModificationTarget Dye TypeKey Findings/Advantages
Fly AshIndustrial byproductAnionic Dyes (e.g., Acid Blue 113)Low-cost adsorbent utilizing industrial waste. researchgate.net
Acid-Functionalized BiosorbentCoconut Shells (treated with H₂SO₄)Cationic Dyes (principle applicable to anionic)Sustainable and effective biosorbent derived from agricultural waste. tandfonline.com
Chitosan/Carbon Nanotube CompositeChitosan (biopolymer) and CNTsAnionic & Cationic DyesHigh adsorption capacity; combines biodegradability with nanomaterial properties. acs.org
Modified Brown ClayBrown Clay (modified with DDAB surfactant)Cationic Dyes (principle applicable to anionic)Enhanced sorption capacity due to increased d-spacing and a carbon-enriched surface. researchgate.net
Superparamagnetic Activated CarbonFloral Waste (e.g., S. campanulata)Cationic Dyes (principle applicable to anionic)High efficiency, sustainable, and allows for easy magnetic separation and reuse. acs.org

Adsorption Kinetics and Isotherm Modeling

To understand the efficiency and mechanism of the adsorption process, kinetic and isotherm models are applied to experimental data. These models provide insights into the rate of adsorption and the equilibrium distribution of the dye between the liquid and solid phases.

The pseudo-second-order kinetic model is frequently used to describe the adsorption of dyes from aqueous solutions. This model suggests that the rate-limiting step may be chemisorption involving valence forces through the sharing or exchange of electrons between the adsorbent and the adsorbate. nih.gov Studies on the adsorption of various acid dyes, including Acid Blue 25 and Acid Blue 113, onto different adsorbents have consistently shown that the pseudo-second-order model provides a better fit to the experimental data compared to the pseudo-first-order model. sphinxsai.combioone.orgnih.gov This indicates that the adsorption process is likely controlled by chemical interactions. bioone.org For example, the adsorption of Acid Blue 25 on pomelo pith and both banana and durian peels was well-described by this model. bioone.orgnih.gov Similarly, the adsorption of Acid Blue 161 onto chitosan and activated carbon also followed the pseudo-second-order kinetics. researchgate.net

Table 1: Pseudo-Second-Order Kinetic Parameters for Acid Dye Adsorption

AdsorbentDyek2 (g mg⁻¹ min⁻¹)qe (exp) (mg g⁻¹)qe (cal) (mg g⁻¹)Reference
Pomelo PithAcid Blue 250.007~9.989.980.998 nih.gov
Banana PeelAcid Blue 250.163--0.999 bioone.org
Durian PeelAcid Blue 250.092--0.999 bioone.org
Activated CharcoalAcid Blue---> pseudo-first researchgate.net
ACVMHAcid Blue 113---well-described sphinxsai.com

Adsorption isotherms are crucial for describing how adsorbates interact with adsorbents. Several isotherm models are used to analyze the equilibrium data:

Langmuir Isotherm: This model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical sites. researchgate.net It is often a good fit for the adsorption of acid dyes. For instance, the adsorption of Acid Blue 25 on pomelo pith and both banana and durian peels was well-described by the Langmuir model, suggesting a uniform surface for adsorption. bioone.orgnih.gov The maximum adsorption capacities (Qm) for Acid Blue 25 on banana and durian peels were estimated to be 70.0 and 89.7 mg g⁻¹, respectively. bioone.org

Freundlich Isotherm: This empirical model is applicable to adsorption on heterogeneous surfaces and does not predict a maximum adsorption capacity. iosrjournals.org It has been shown to fit the adsorption data of Acid Blue 7 on teak sawdust well. iosrjournals.org

Temkin Isotherm: This model considers the effect of indirect adsorbate-adsorbate interactions on the adsorption process and assumes that the heat of adsorption of all molecules in the layer decreases linearly with coverage. sebhau.edu.ly It was found to be a suitable model for the adsorption of Acid Blue 7 on teak sawdust. iosrjournals.org

Dubinin-Radushkevich (D-R) Isotherm: This model is more general than the Langmuir isotherm as it does not assume a homogeneous surface or constant adsorption potential. It is often used to distinguish between physical and chemical adsorption based on the mean free energy of adsorption (E). bioone.org For the adsorption of Acid Blue 25 on pomelo pith, the low value of E suggested that hydrogen bonding interactions were dominant. bioone.org

Table 2: Adsorption Isotherm Parameters for Acid Dyes

Isotherm ModelParameterTeak Sawdust (Acid Blue 7)Pomelo Pith (Acid Blue 25)Banana Peel (Acid Blue 25)Durian Peel (Acid Blue 25)Reference
Langmuir Qm (mg g⁻¹)-26.970.089.7 bioone.orgnih.gov
KL (L mg⁻¹)----
Good fitGood fitGood fitGood fit iosrjournals.orgbioone.orgnih.gov
Freundlich KF ((mg g⁻¹)(L mg⁻¹)¹/n)----
n----
Good fit--- iosrjournals.org
Temkin bT (J mol⁻¹)----
AT (L g⁻¹)----
Less fit than Langmuir/Freundlich--- iosrjournals.org
Dubinin-Radushkevich E (kJ mol⁻¹)-3.78 - 3.80-- bioone.org

Thermodynamic Aspects of Adsorption

Thermodynamic parameters, including Gibbs free energy change (ΔG°), enthalpy change (ΔH°), and entropy change (ΔS°), provide valuable information about the spontaneity and nature of the adsorption process.

The negative values of ΔG° obtained in studies of acid dye adsorption indicate that the process is feasible and spontaneous. researchgate.netmdpi.com The spontaneity of the adsorption of Acid Blue 25 on pomelo pith was found to increase with temperature, as evidenced by the decrease in ΔG°. mdpi.com An endothermic process (positive ΔH°) suggests that higher temperatures favor adsorption, which was observed for the adsorption of Acid Blue 161. researchgate.net Conversely, an exothermic process (negative ΔH°) indicates that lower temperatures are more favorable. researchgate.net The entropy change (ΔS°) provides insight into the randomness at the solid-solution interface during adsorption. researchgate.net

Table 3: Thermodynamic Parameters for the Adsorption of Acid Dyes

AdsorbentDyeΔG° (kJ mol⁻¹)ΔH° (kJ mol⁻¹)ΔS° (J mol⁻¹ K⁻¹)Temperature (°C)Reference
Activated CharcoalAcid BlueNegative--- researchgate.net
Pomelo PithAcid Blue 25Decreases with temp.--20-40 mdpi.com
ChitosanAcid Blue 161-Positive-25-45 researchgate.net
Magnetic-SBA-15/CPAAAcid Blue 25Negative-30.287-- researchgate.net

Mechanisms of Adsorption and Surface Interactions

The removal of Acid Blue 7 from aqueous solutions through adsorption involves the binding of the dye molecules to the surface of an adsorbent material. The effectiveness of this process is influenced by the properties of both the dye and the adsorbent, as well as the operational conditions.

Studies have investigated various low-cost adsorbents for the removal of Acid Blue 7, including teak sawdust and Mg/Al layered double oxides. sioc-journal.cniosrjournals.org The adsorption process is often evaluated using isotherm models like the Langmuir and Freundlich models to understand the interaction between the dye and the adsorbent. sioc-journal.cniosrjournals.org

For instance, research on teak sawdust as an adsorbent for Acid Blue 7 revealed that the adsorption process is influenced by factors such as adsorbent dosage, pH, and contact time. iosrjournals.org The maximum color removal was achieved at an optimal adsorbent dosage of 1000 mg with a contact time of 120 minutes. iosrjournals.org The adsorption data for this system fit well with both the Langmuir and Freundlich isotherm models, suggesting a complex adsorption mechanism. iosrjournals.org

In another study, Mg/Al layered double oxides (LDO) demonstrated a high adsorption capacity for Acid Blue 7. sioc-journal.cn The maximum adsorption capacity was found to be 446.9 mg/g at an initial dye concentration of 150 mg/L and a pH of 6.74. sioc-journal.cn The adsorption mechanism in this case was attributed to the majority of Acid Blue 7 molecules being adsorbed on the surface of the Mg/Al-LDO, with hydrogen bonds forming between the layers of the adsorbent and the dye molecules. sioc-journal.cn

The interaction between the dye and the adsorbent is often a combination of physical and chemical processes. These can include electrostatic interactions, hydrogen bonding, and π-π interactions between the aromatic rings of the dye and the adsorbent surface. nih.govacs.org The pH of the solution plays a crucial role, as it affects the surface charge of the adsorbent and the ionization state of the dye molecule. iosrjournals.org

Table 1: Adsorption Parameters for Acid Blue 7 Removal

AdsorbentInitial Dye Concentration (mg/L)Adsorbent Dosage (g/L)pHContact Time (min)Maximum Adsorption Capacity (mg/g)Adsorption Isotherm ModelReference
Teak Sawdust10-50110120Not explicitly statedLangmuir, Freundlich iosrjournals.org
Mg/Al Layered Double Oxides1500.336.74Not specified446.9Langmuir, Freundlich sioc-journal.cn

Electrochemical Degradation Pathways

Electrochemical methods offer a promising alternative for the degradation of persistent organic pollutants like Acid Blue 7. These techniques involve the generation of highly reactive species, such as hydroxyl radicals, which can break down the complex dye molecule into simpler, less harmful compounds.

Direct Electrochemical Oxidation Processes

Direct electrochemical oxidation occurs when the dye molecules are directly oxidized at the anode surface. This process is highly dependent on the anode material and the operating conditions. Studies have shown that the electrocatalytic degradation of dyes like Acid Blue is significantly influenced by the type and concentration of the conductive electrolyte. nih.gov

In the presence of electrolytes like NaOH, the degradation of dyes occurs primarily through direct electrochemical processes. nih.gov The anode material plays a critical role in the efficiency of direct oxidation. For instance, boron-doped diamond (BDD) electrodes are known for their high performance in the electrochemical oxidation of organic compounds due to their wide potential window and excellent chemical stability. researchgate.net

The electrochemical oxidation of a similar dye, Acid Orange 7, using a Fe-doped PbO2 electrode was found to follow pseudo-first-order reaction kinetics. nih.gov The degradation pathway was initiated by the oxidation of the azo bond, followed by hydroxylation and substitution reactions, ultimately leading to mineralization into inorganic ions like NH₄⁺, NO₃⁻, and SO₄²⁻, as well as CO₂ and H₂O. nih.gov

Pulse Electrochemical Oxidation Studies

Pulse electrochemical oxidation is a variation of the conventional electrochemical process where the electrical current is applied in pulses rather than continuously. This technique has been shown to be more efficient in some cases, leading to higher degradation rates and lower energy consumption.

A study on the pulse-electrochemical oxidation of methylene (B1212753) blue, another common dye, using a Ti/PbO2-PVDF electrode demonstrated the advantages of this method. zghjkx.com.cn The decolorization rate, COD removal rate, and current efficiency were all higher in the pulse mode compared to the direct current (DC) mode. zghjkx.com.cn The energy consumption in the pulse mode was also significantly lower. zghjkx.com.cn The efficiency of the process was influenced by factors such as the initial concentration of the dye, pulse voltage, pulse frequency, and duty cycle. zghjkx.com.cn

Microbial Fuel Cell Applications in Dye Degradation

Microbial fuel cells (MFCs) are a sustainable technology that can simultaneously treat wastewater and generate electricity. frontiersin.org In the context of dye degradation, MFCs can be used to break down complex dye molecules through the metabolic activity of microorganisms.

Studies on the degradation of azo dyes, which share structural similarities with Acid Blue 7, have shown that MFCs can achieve high removal efficiencies. For example, in the degradation of Acid Orange 7, an MFC with the dye in the cathode chamber containing the enzyme laccase showed a higher power density and COD reduction compared to an MFC with the dye in the anode chamber. frontiersin.org The degradation products in the cathode were also more stable and less complex. frontiersin.org

Another study demonstrated that an integrated system of an MFC and an aerobic two-stage bioreactor could achieve complete degradation of Acid Orange-7. researchgate.net Photosynthetic microbial fuel cells (PMFCs) have also been investigated as a sustainable strategy for degrading azo dyes while generating bioelectricity.

Table 2: Comparison of Electrochemical Degradation Methods for Dyes

Degradation MethodAnode MaterialElectrolyteKey FindingsReference
Direct Electrochemical OxidationPb/PbO₂NaCl, NaOH, H₂SO₄Highest activity in NaCl due to indirect oxidation by hypochlorite. Direct oxidation occurs in NaOH. nih.gov
Direct Electrochemical OxidationFe-doped PbO₂Na₂SO₄Followed pseudo-first-order kinetics; degradation initiated by azo bond oxidation. nih.gov
Pulse Electrochemical OxidationTi/PbO₂-PVDFNaClHigher decolorization, COD removal, and current efficiency with lower energy consumption compared to DC mode. zghjkx.com.cn
Microbial Fuel Cell (Cathodic)Not specifiedNot specifiedHigher power density and COD reduction for Acid Orange 7 degradation with laccase at the cathode. frontiersin.org

Membrane Separation Techniques

Membrane separation, particularly nanofiltration, is an effective technology for removing dyes from wastewater. This pressure-driven process utilizes membranes with pore sizes that can retain dye molecules while allowing water to pass through.

Nanofiltration for Dye Removal

Nanofiltration has been successfully applied for the removal of various dyes from aqueous solutions. The efficiency of dye removal depends on factors such as the membrane type, molecular weight and charge of the dye, operating pressure, and the presence of other solutes. mdpi.combioline.org.brepa.gov

Studies have shown that nanofiltration can achieve high rejection rates for acidic dyes. For instance, one study reported color removal of up to 99.7% for acidic and reactive blue dyes using a spiral wound nanofiltration membrane. epa.gov The presence of salts like sodium chloride can further increase the dye rejection to nearly 100%. epa.gov

The performance of a nanofiltration membrane is characterized by its permeate flux and rejection coefficient. These parameters are influenced by the physicochemical properties of the dye, such as its molecular weight and solubility. mdpi.com Fouling of the membrane is a potential issue in dye removal, but it can often be reversed by chemical cleaning, allowing for the reuse of the membrane. bioline.org.br

Table 3: Performance of Nanofiltration for Dye Removal

Membrane TypeDye TypeKey FindingsReference
Polyamide NF99Acid Brown-83, Allura Red, Basic Fuchsin, Crystal Violet, Methyl Orange, Sunset YellowRejection coefficient correlated with molar refractivity and water solubility of the dye. mdpi.com
Spiral Wound Thin Film Composite (MWCO=90 Dalton)Acidic, Disperse, Reactive, Direct DyesColor removal up to 99.7% for acidic and reactive blue dyes. epa.gov
Commercial NF90Basic Chrysoidine Cryst Yellow Gold 0.4%Color removal of 97.98%. bioline.org.br

Ultrafiltration Membrane Development

Membrane-based filtration technologies are pivotal in the remediation of wastewater containing dyes like Acid Blue 7. While not ultrafiltration in the strictest sense, integrated membrane systems incorporating microfiltration (MF) and reverse osmosis (RO) have been specifically studied for the removal of Acid Blue 7 from industrial effluents. jaaru.orgresearchgate.net These systems demonstrate the potential of membrane technology to achieve high purification levels.

In a notable study, a hybrid system was developed to treat simulated industrial wastewater from a textile factory. jaaru.orgresearchgate.net The system first employed microfiltration to eliminate suspended solids, followed by a reverse osmosis stage to remove dissolved dye molecules. jaaru.orgresearchgate.net The performance of the RO membrane was assessed under various operational parameters, revealing a direct relationship between operating pressure and removal efficiency. As the applied pressure increased from 5 to 10 bar, the removal percentage of the dye improved significantly, reaching up to 99.8% at the highest pressure. jaaru.orgresearchgate.net This is attributed to the increased driving force overcoming the membrane resistance and reducing the effects of concentration polarization at the membrane surface. jaaru.orgresearchgate.net

Conversely, the permeate flux was found to be inversely proportional to the initial dye concentration. jaaru.orgresearchgate.net An increase in dye concentration elevates the osmotic pressure of the feed solution, which impedes the passage of water through the membrane, thereby reducing the flux. jaaru.org Membrane fouling, through the adsorption of dye molecules onto the membrane surface, was also identified as a factor that can decrease permeate flux over time. jaaru.org

The research highlights the effectiveness of membrane-based separation for Acid Blue 7, with the following key findings:

Effect of Pressure: Higher operating pressures lead to greater removal efficiency.

Effect of Concentration: Higher initial dye concentrations lead to lower permeate flux.

Removal Efficiency: High removal rates, exceeding 98%, are achievable under optimized conditions. jaaru.org

Table 1: Effect of Operating Pressure on Acid Blue 7 Removal Efficiency

Initial Dye Concentration: 50 mg/L. Source: jaaru.orgresearchgate.net

Operating Pressure (bar)Removal Efficiency (%)
5.0Data not specified, but lower than higher pressures
7.5Data not specified, but increasing
10.099.8

Table 2: Effect of Initial Dye Concentration on Removal Efficiency

Operating Pressure: 10 bar. Source: jaaru.orgresearchgate.net

Initial Dye Concentration (mg/L)Removal Efficiency (%)
25~99
50~99
75~99
100~99

Hybrid and Integrated Treatment Systems for Dye Effluents

Hybrid and integrated systems that combine multiple treatment processes are increasingly recognized as effective strategies for managing complex industrial effluents containing recalcitrant compounds like Acid Blue 7. These systems leverage the strengths of different unit operations to achieve superior purification, often in a more cost-effective and efficient manner than standalone processes.

An exemplary integrated system for treating wastewater containing Acid Blue 7 involves a combination of microfiltration (MF) and reverse osmosis (RO). jaaru.orgresearchgate.net This physical separation-based hybrid system was designed to specifically address effluent from a textile factory. jaaru.orgresearchgate.net

The process is sequential:

Pre-treatment (Microfiltration): The raw effluent is first passed through microfilters (typically 5 and 1 micrometer) to remove suspended solids. This step is crucial as it prevents the larger particles from fouling the more sensitive RO membranes downstream, thereby protecting and prolonging their operational life.

Primary Treatment (Reverse Osmosis): The pre-filtered water is then fed to a reverse osmosis unit. The high pressure applied in the RO module forces water molecules through a semi-permeable membrane, while the larger dye molecules (Acid Blue 7) and dissolved salts are rejected. jaaru.orgresearchgate.net

This integrated approach proved highly effective, achieving a dye removal efficiency of up to 98% over a 90-minute operation period. jaaru.orgresearchgate.net Furthermore, the system demonstrated excellent performance in desalination, removing total dissolved solids (TDS) with an efficiency approaching 100%. jaaru.org The study successfully demonstrated that combining membrane processes can produce a high-quality permeate, potentially suitable for reuse, while concentrating the dye for more manageable disposal. jaaru.orgresearchgate.net

Table 3: Performance of Integrated MF-RO System for Acid Blue 7 Effluent

Source: jaaru.orgresearchgate.net

ParameterOperating ConditionsRemoval Efficiency (%)
Acid Blue 7 DyePressure: up to 10 bar; Concentration: 25-100 mg/LUp to 98%
Total Dissolved Solids (TDS)Pressure: 10 bar; Initial TDS: 3000 mg/LUp to 99.7%

Advanced Analytical Methodologies for Acid Blue 7 Free Acid Research

Chromatographic Separation and Detection

Chromatography stands as a cornerstone for the separation and analysis of Acid Blue 7 free acid from various matrices. High-performance liquid chromatography (HPLC) and ultra-high performance liquid chromatography (UHPLC) are particularly prominent, often coupled with mass spectrometry for enhanced detection and identification.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely adopted technique for the analysis of dyes like Acid Blue 7. It offers reliable separation and quantification, making it suitable for a range of applications from quality control to environmental monitoring.

UV-Visible spectrophotometry is a common detection method used with HPLC for analyzing colored compounds like Acid Blue 7. The dye exhibits a maximum absorbance at a specific wavelength, which allows for its quantification. For instance, in the synthesis of Acid Blue 7, HPLC with UV detection at 254 nm can be used to monitor the reaction progress by separating the product from the starting leuco acid. mdpi.com While the desired Acid Blue 7 is easily detected, monitoring the disappearance of the starting material can be more challenging with UV-Vis spectroscopy alone, highlighting the utility of HPLC for clear identification of both compounds. mdpi.com In other applications, a wavelength of 650 nm has been utilized for the analysis of a similar dye, Acid Blue 9, demonstrating the importance of selecting the optimal wavelength for detection. osha.gov

Table 1: HPLC-UV Detection Parameters for Acid Dyes
AnalyteWavelength (nm)ColumnMobile PhaseFlow Rate (mL/min)Reference
Acid Blue 7254Not SpecifiedCH₃CN:0.05% H₃PO₄ aq. = 7:31 mdpi.com
Acid Blue 9650Not SpecifiedMethanol (B129727)/water (1:1)Not Specified osha.gov
Acid Dyes (general)500RP18 (250 x 4.6 mm, 5 µm)Acetonitrile (B52724) and 10 mmoL ammonium (B1175870) acetate (B1210297) solution1 aidic.it

Reversed-phase HPLC (RP-HPLC) is a powerful tool for separating compounds based on their hydrophobicity. For ionizable compounds like this compound, adjusting the mobile phase pH is critical for achieving good peak shape and separation. biotage.com By lowering the mobile phase pH to at least two units below the compound's pKa, ionization can be suppressed, leading to sharper peaks and improved retention. biotage.com This is often achieved by adding acids like formic acid, acetic acid, or trifluoroacetic acid to the mobile phase. biotage.com For example, a mobile phase consisting of acetonitrile and an aqueous solution of 0.05% phosphoric acid has been successfully used to separate Acid Blue 7 from its leuco form. mdpi.com

Ultra-High Performance Liquid Chromatography (UHPLC)

UHPLC represents an advancement over traditional HPLC, utilizing smaller particle size columns to achieve faster separations and higher resolution. This technique is particularly valuable for complex samples and for high-throughput analysis. lcms.cz

When coupled with high-resolution mass spectrometry, such as a Quadrupole Orbitrap (Q-Orbitrap) mass spectrometer, UHPLC becomes a formidable tool for the identification and quantification of compounds in intricate mixtures. mdpi.comfrontiersin.org This combination offers high mass accuracy (typically below 5 ppm), enabling the confident identification of analytes. mdpi.com The UHPLC-Q-Orbitrap MS system can be operated in both positive and negative ionization modes to detect a wide range of compounds. frontiersin.org For instance, a typical mobile phase for UHPLC-MS analysis might consist of water and methanol or acetonitrile, often with additives like formic acid or ammonium formate (B1220265) to enhance ionization. mdpi.comfrontiersin.orgmdpi.com

Table 2: UHPLC-Q-Orbitrap MS Parameters
ColumnMobile Phase SolventsAdditivesFlow Rate (mL/min)Reference
Hypersil Gold C18 (100 mm, 2.1 mm, 1.9 µm)Water and Methanol0.1% v/v formic acidNot Specified mdpi.com
Hypersil GOLD C18 (100 mm, 2.1 mm, 1.9 µm)Water and Acetonitrile0.1% (v/v) formic acid0.30 frontiersin.org
ACQUITY UPLC HSS T3 (100 mm × 2.1 mm, 1.8 µm)Not SpecifiedNot SpecifiedNot Specified frontiersin.org
Solo C18 (2.1 × 100 mm, 1.8 μm)Water/Methanol (90:10 v/v) and Methanol5 mM ammonium acetate (negative mode), 5 mM ammonium formate and 0.01% formic acid (positive mode)0.2-0.48 mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling

Gas chromatography-mass spectrometry (GC-MS) is a key technique for the analysis of volatile and semi-volatile organic compounds. ucdavis.edu In the context of Acid Blue 7 research, GC-MS is primarily employed for metabolite profiling, which involves the identification and quantification of the byproducts resulting from the dye's degradation or metabolism. illinois.edu Prior to analysis, non-volatile metabolites often require a derivatization step, such as silylation, to increase their volatility. nih.gov GC-MS has proven effective in identifying a wide array of low-molecular-weight organic compounds, including carboxylic acids, phenols, and hydrocarbons, in various biological and environmental samples. mdpi.com The identification of these metabolites provides crucial insights into the degradation pathways of the parent compound. nih.gov

Thin Layer Chromatography (TLC) in Degradation Monitoring

Thin Layer Chromatography (TLC) serves as a simple, rapid, and cost-effective technique for monitoring the progress of degradation reactions involving this compound. ed.gov Its utility lies in its ability to quickly separate the parent dye from its degradation byproducts, providing a visual and semi-quantitative assessment of the reaction's progress. researchgate.netresearchgate.net

In a typical application, a small aliquot of the reaction mixture is spotted onto a TLC plate, which is then developed in a suitable solvent system. For acid-base indicator dyes, a mixture of 1-propanol (B7761284) and aqueous ammonia (B1221849) has been shown to be effective. researchgate.net As the solvent moves up the plate, the components of the mixture separate based on their differential partitioning between the stationary phase (e.g., silica (B1680970) gel) and the mobile phase. The parent this compound will exhibit a specific retention factor (Rf) value, which can be compared to that of a standard. The appearance of new spots with different Rf values indicates the formation of degradation products. The intensity of the spot corresponding to this compound will decrease over time as the degradation proceeds. This technique is particularly useful for optimizing reaction conditions in photocatalytic or electrochemical degradation studies before employing more quantitative methods like HPLC. researchgate.net

Method Development and Validation Parameters

For quantitative analysis of this compound, it is imperative to develop and validate the analytical methods used. Validation ensures that the method is suitable for its intended purpose and provides reliable and reproducible results. The key parameters for validation are outlined by international guidelines such as the International Council for Harmonisation (ICH).

Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte over a given range. This is established by constructing a calibration curve. A series of standard solutions of this compound at different known concentrations are prepared and analyzed. The response of the instrument (e.g., peak area in chromatography or absorbance in spectroscopy) is then plotted against the corresponding concentration.

The relationship is typically evaluated using linear regression analysis, which yields an equation of the line (y = mx + c) and a coefficient of determination (r²). uknml.comcsic.es An r² value close to 1 (e.g., ≥ 0.995) is generally considered to indicate good linearity. researchgate.net For instance, in the analysis of the related azo dye Acid Orange 7, a calibration curve was generated in a concentration range of 0.625–80 µg L−1, resulting in a linear regression equation of y = 0.00025x + 0.22675 with an r² value of ≥ 0.9999. mdpi.com

Table 1: Example of Linearity Data for an Acid Dye Analysis

Concentration (µg/mL)Instrument Response (e.g., Peak Area)
0.15000
0.525000
1.050000
2.5125000
5.0250000
10.0500000

This table is a representative example and does not reflect actual experimental data for this compound.

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be detected, but not necessarily quantified with an acceptable level of precision and accuracy. juniperpublishers.comnih.gov The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be quantitatively determined with a defined level of precision and accuracy. juniperpublishers.comnih.gov

These parameters are crucial for analyzing trace amounts of this compound. They can be determined using several methods, including the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve. juniperpublishers.comsepscience.com The formulas based on the calibration curve are:

LOD = 3.3 * (σ / S)

LOQ = 10 * (σ / S)

Where σ is the standard deviation of the y-intercepts of the regression line and S is the slope of the calibration curve. sepscience.comresearchgate.net For example, in an analysis of Acid Orange 7, the LOD and LOQ were calculated to be 0.37 µg L−1 and 1.12 µg L−1, respectively. mdpi.com

Accuracy refers to the closeness of the measured value to the true value, often assessed through recovery studies. Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample, typically expressed as the relative standard deviation (RSD). oup.com

To assess accuracy, a known amount of this compound standard is added to a blank matrix, and the sample is analyzed. The percentage of the added analyte that is measured (recovered) is calculated. For precision, the analysis is repeated several times (intra-day and inter-day) to determine the variability of the results. In a study on various acid dyes, recovery rates were found to be between 81.2% and 98.4%, with RSD values below 1.24%. aidic.it

Table 2: Illustrative Accuracy and Precision Data

Spiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)RSD (%) (n=6)
1.00.9898.01.5
5.04.9298.41.2
10.09.9199.10.9

This table is a representative example and does not reflect actual experimental data for this compound.

Robustness is the measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters and provides an indication of its reliability during normal usage. mdpi.com For a chromatographic method, these variations could include the pH of the mobile phase, column temperature, or flow rate.

Selectivity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. oup.com This is often demonstrated by showing that no interfering peaks are present at the retention time of this compound in a blank or placebo sample. In the context of degradation studies, selectivity is crucial to distinguish the parent dye from its various byproducts.

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for the structural elucidation and characterization of this compound. These methods provide information about the molecule's functional groups and electronic transitions.

One of the primary techniques is UV-Visible (UV-Vis) Spectroscopy . This compound, being a colored dye, exhibits strong absorption in the visible region of the electromagnetic spectrum. The maximum absorption wavelength (λmax) is a characteristic property of the dye's chromophore system. For the related Acid Blue 9, a λmax of 630 nm has been reported. scribd.com UV-Vis spectroscopy is not only used for quantification based on the Beer-Lambert law but also for monitoring changes in the chemical structure during degradation, as the destruction of the chromophore leads to a decrease in the absorbance at λmax.

Fourier-Transform Infrared (FTIR) Spectroscopy is another powerful tool used to identify the functional groups present in the this compound molecule. The FTIR spectrum shows absorption bands corresponding to specific vibrational modes of the molecule's bonds. For instance, characteristic peaks would be expected for the sulfonic acid groups (S=O stretching), aromatic rings (C=C stretching), and amine groups (N-H stretching). science.govresearchgate.net These spectral fingerprints can confirm the identity of the compound and can also be used to follow chemical transformations, such as the cleavage of aromatic rings or the modification of functional groups during degradation processes.

UV-Visible Spectroscopy in Degradation Monitoring and Adsorption Studies

UV-Visible spectroscopy is a fundamental technique for quantifying the concentration of this compound in aqueous solutions, making it invaluable for degradation and adsorption studies. The method relies on the dye's strong absorbance of light in the visible spectrum, which is directly proportional to its concentration, as described by the Beer-Lambert law. The characteristic absorption spectrum of the triarylmethane class of dyes allows for selective monitoring. worlddyevariety.com

In research, the concentration of the dye remaining in a solution after treatment is determined by measuring the absorbance at its maximum wavelength (λmax). iosrjournals.orgmdpi.com For instance, in studies involving the photocatalytic degradation of similar acid dyes, a UV-Vis spectrophotometer is used to record the absorption spectra at various time intervals. mdpi.comrsc.org A decrease in the intensity of the main absorption peak over time indicates the breakdown of the dye's chromophore and thus its degradation. mdpi.com

Similarly, in adsorption studies, UV-Vis spectroscopy is employed to measure the amount of dye removed from a solution by an adsorbent material. iosrjournals.org Batch experiments are conducted where the dye solution is mixed with an adsorbent for a specific contact time. iosrjournals.orgmdpi.com After agitation, the solid adsorbent is filtered out, and the concentration of the remaining dye in the filtrate is measured. iosrjournals.org The difference between the initial and final concentrations gives the amount of dye adsorbed. This technique is crucial for determining the efficiency of different adsorbents and for studying the kinetics and equilibrium of the adsorption process. iosrjournals.orgamanote.com For example, studies on the adsorption of Acid Blue dyes on materials like teak sawdust have successfully used UV-Vis spectroscopy to determine removal efficiency under various conditions such as pH, contact time, and initial dye concentration. iosrjournals.org

ApplicationMonitored ParameterKey Findings/ObservationsReferences
Adsorption StudiesDye concentration in solution (qe and qt)Used to calculate removal percentage and adsorption capacity of materials like teak sawdust. Equilibrium was typically reached after 120 minutes. iosrjournals.org
Photocatalytic DegradationDecrease in absorbance at λmax over timeMonitors the breakdown of the dye's chromophore. For similar dyes, this follows pseudo-first-order kinetics. mdpi.comrsc.org
Synthesis MonitoringFormation of Acid Blue 7 from its leuco acid precursorUV-Vis spectra can distinguish between the colorless leuco acid and the colored dye, allowing for reaction monitoring. mdpi.com

Fourier Transform Infrared (FTIR) Spectroscopy for Structural Elucidation

Fourier Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule, providing a "molecular fingerprint". researchgate.net In the context of this compound, FTIR is used to confirm its chemical structure by identifying characteristic vibrational bands corresponding to its constituent groups. These include S=O stretching from the sulfonate groups (SO₃⁻), C-N stretching from the amine groups, C=C stretching within the aromatic rings, and C-H bonds of the alkyl and aromatic moieties.

FTIR is particularly useful for analyzing the interactions between the dye and an adsorbent material. mdpi.com By comparing the FTIR spectrum of an adsorbent before and after dye uptake, researchers can deduce the mechanism of adsorption. For example, shifts in the positions or changes in the intensity of peaks corresponding to functional groups like hydroxyl (-OH), carboxyl (-COOH), or amine (-NH₂) on the adsorbent surface can indicate their involvement in binding the dye molecules through electrostatic interactions or hydrogen bonding. mdpi.com Similarly, changes in the dye's own characteristic peaks after adsorption can provide further evidence of these interactions. researchgate.net In degradation studies, the appearance of new peaks (e.g., corresponding to C=O in carboxylic acids) and the disappearance of the dye's characteristic peaks can confirm the breakdown of the original molecule into intermediate or final products. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive elucidation of molecular structures. For a complex molecule like this compound, ¹H NMR and ¹³C NMR would be the primary methods used for structural confirmation.

¹H NMR would provide detailed information about the different types of protons in the molecule and their chemical environments. It could distinguish between the aromatic protons on the different benzene (B151609) rings and the aliphatic protons on the ethyl (-CH₂CH₃) and benzyl (B1604629) (-CH₂-Ph) groups. The splitting patterns (spin-spin coupling) would reveal which protons are adjacent to one another, helping to piece together the connectivity of the molecular framework.

¹³C NMR would identify all the unique carbon atoms in the molecule, including the quaternary carbons in the aromatic rings and the central methane (B114726) carbon, which are not visible in ¹H NMR.

While NMR is a standard tool in chemical synthesis and structural analysis, detailed NMR spectral data for this compound is not widely available in published literature. chemscene.com However, its application would be essential for unequivocally verifying the structure of a newly synthesized batch or for identifying unknown degradation products that retain significant portions of the original molecular skeleton.

Mass Spectrometry (MS) Applications Beyond GC-MS and UHPLC-MS

While Gas Chromatography-Mass Spectrometry (GC-MS) and Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) are staples for separating and identifying compounds, other advanced MS techniques offer unique capabilities for the analysis of this compound. One such technique is Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS). acs.orgacs.org

MALDI-MS is a soft ionization technique that allows for the analysis of large, non-volatile, and thermally labile molecules like dyes without significant fragmentation. In a notable application, a closely related compound, Basic Blue 7 (BB7), has been investigated as a novel dual-polarity matrix for MALDI Mass Spectrometry Imaging (MSI). acs.orgnih.govscilit.com In these studies, the dye itself is ionized and detected. The findings demonstrate that triarylmethane dyes are well-suited for MALDI analysis. This approach can determine the precise molecular weight of this compound and can be used to study its stability. acs.org The technique has been shown to be effective in both positive and negative ion modes, offering versatility in analysis. acs.orgnih.gov In negative ion mode, BB7 provides low background noise and high signal intensities for various analytes. acs.orgresearchgate.net

TechniqueAnalyte/ContextKey FindingsReferences
MALDI-MSBasic Blue 7 (a related dye) as a matrix for lipid imagingDemonstrated that triarylmethane dyes are suitable for MALDI analysis. acs.orgnih.gov
MALDI-MS (Positive Ion Mode)Basic Blue 7 with lipid brain extractObserved intense signals of multiple phospholipids, especially phosphatidylcholines (PCs). acs.org
MALDI-MS (Negative Ion Mode)Basic Blue 7 analytical standardProduced multiple intense signals in the m/z range of 100–500. Excels in this mode with low background. acs.orgnih.gov

X-Ray Diffraction (XRD) Studies on Dye-Material Interactions

X-Ray Diffraction (XRD) is a primary technique for determining the crystallographic structure of a solid material. In the context of this compound research, XRD is not typically used to analyze the dye itself (as it is often used in an amorphous or dissolved state), but rather to study the solid materials that interact with it, such as adsorbents or photocatalysts. science.govresearchgate.net

By obtaining the XRD pattern of an adsorbent material before and after it has been loaded with Acid Blue 7, researchers can investigate several phenomena. A change in the XRD pattern, such as a shift in peak positions or a decrease in peak intensity (crystallinity), could indicate that the dye molecules have been incorporated into the crystalline lattice of the adsorbent. Conversely, if the XRD pattern remains unchanged after dye adsorption, it suggests that the dye is bound only to the surface of the material without altering its bulk crystal structure. researchgate.net This information is crucial for understanding the adsorption mechanism at a molecular level. For example, XRD has been used to characterize the crystalline structure of materials like ZnO nanoparticles and modified fish scales used for the removal of various dyes. science.govresearchgate.net

Advanced Fluorescence Imaging and Spectrofluorometric Methods

Spectrofluorometry involves measuring the fluorescence properties of a compound, including its excitation and emission spectra, quantum yield, and fluorescence lifetime. mdpi.com Many dyes are fluorescent, and this property can be exploited for detection and imaging. wikipedia.org Fluorescence-based methods are known for their high sensitivity and are widely used in biosensing. mdpi.com

However, for triarylmethane dyes like Acid Blue 7, fluorescence can also be a significant source of interference in other analytical techniques, particularly Raman spectroscopy. ojp.gov While this compound does possess absorption in the visible range, its application as a fluorescent probe is not prominent in the literature. worlddyevariety.comacs.org Theoretically, advanced fluorescence imaging techniques, such as confocal fluorescence microscopy, could be used to visualize the spatial distribution of the dye within a porous adsorbent or a biological sample. acs.org This would require the dye to have a sufficient fluorescence quantum yield. The pH-dependent fluorescence of some dyes can also be exploited; for instance, certain fluorophores become highly fluorescent only in acidic environments, allowing for selective imaging of acidic organelles. acs.org However, specific applications of these advanced fluorescence methods for this compound remain a niche area of research.

Surface Enhanced Raman Spectroscopy (SERS) Applications

Normal Raman spectroscopy, which measures the inelastic scattering of light to provide a vibrational fingerprint of a molecule, often suffers from low sensitivity and interference from fluorescence, especially when analyzing dyes. ojp.govresearchgate.net Surface-Enhanced Raman Spectroscopy (SERS) is an advanced technique that overcomes these limitations. ojp.gov

In SERS, the molecule of interest (e.g., Acid Blue 7) is adsorbed onto or placed in close proximity to a nanostructured metallic surface, typically silver (Ag) or gold (Au). frontiersin.org This interaction with the metal's surface plasmons can enhance the Raman signal by several orders of magnitude while simultaneously quenching the competing fluorescence signal. ojp.gov This dramatic enhancement allows for the detection of trace amounts of the dye and provides high-quality, well-resolved spectra. SERS has been successfully applied to the analysis of synthetic dyes found in items like ballpoint pen inks, demonstrating its power in identifying specific dye components in complex mixtures. ojp.govfrontiersin.org The SERS spectrum of a related dye, Acid Blue 1, shows highly resolved and intense peaks that can be assigned to specific vibrational modes of the molecule, allowing for its unambiguous identification. ojp.gov

AnalyteTechniqueSubstrate/ConditionsKey ObservationReferences
Acid Blue 1SERSSilver colloid with 633 nm & 785 nm lasersExcellent quality spectra with highly resolved and intense peaks were obtained, overcoming fluorescence issues. ojp.gov
Crystal Violet (Triarylmethane dye)SERSAg and Au nanopastesSERS spectra were largely enhanced compared to normal Raman. Ag nanopastes produced greater enhancement. frontiersin.org
General DyesSERSRough metal surfaces (Ag, Au, Cu)Increases Raman signal by more than six orders of magnitude and suppresses fluorescence. ojp.govresearchgate.net

Extraction and Sample Preparation Techniques

The accurate analysis of this compound, particularly in complex sample matrices, is critically dependent on the efficiency and selectivity of the extraction and sample preparation methodologies employed. These initial steps are designed to isolate the analyte of interest from interfering substances, concentrate it to a detectable level, and present it in a suitable solvent for subsequent instrumental analysis. The choice of technique is dictated by the physicochemical properties of the analyte, the nature of the sample matrix, and the analytical objective. Methodologies range from traditional liquid-liquid extraction to more advanced solid-phase techniques, each with specific applications and optimizations.

Liquid-Liquid Extraction (LLE) Methodologies

Liquid-Liquid Extraction (LLE) is a foundational separation technique based on the principle of differential partitioning of a solute between two immiscible liquid phases. researchgate.netresearchgate.net Typically, these phases consist of an aqueous solution and a water-immiscible organic solvent. phenomenex.com The efficiency of the extraction is governed by the partition coefficient (LogP) of the analyte, which reflects its relative solubility in the two phases. chromatographyonline.com For acidic compounds like Acid Blue 7, the pH of the aqueous phase is a critical parameter that can be adjusted to suppress the ionization of the acid, thereby increasing its hydrophobicity and promoting its transfer into the organic phase. elementlabsolutions.com

Double Liquid-Liquid Extraction (d-LLE) is an enhanced version of the conventional LLE method, designed to achieve a higher degree of purification by performing the extraction in two successive steps. This technique is particularly useful for removing interfering compounds from complex matrices. The first extraction transfers the analyte from the initial sample matrix into an organic solvent. Subsequently, the analyte is back-extracted from this organic phase into a fresh aqueous phase under different conditions (e.g., a different pH). This two-step process significantly improves selectivity, as different sets of impurities are removed in each stage. For an acidic dye, the initial extraction might be performed at a low pH to transfer the protonated, neutral form into the organic solvent, leaving behind polar, water-soluble impurities. The second step could involve back-extracting the dye into a high-pH aqueous buffer, which converts the dye back to its anionic, water-soluble form, leaving non-polar impurities in the organic phase. This method, while more time-consuming, can yield a much cleaner extract for analysis.

In recent years, Deep Eutectic Solvents (DESs) have emerged as green and sustainable alternatives to conventional volatile organic solvents in extraction processes. ajgreenchem.comrsc.org DESs are mixtures of two or more components, typically a hydrogen bond acceptor (HBA) like choline (B1196258) chloride, and a hydrogen bond donor (HBD) such as organic acids, sugars, or urea. ajgreenchem.comrsc.org These components, when mixed in a specific molar ratio, form a eutectic mixture with a melting point significantly lower than that of the individual constituents. ajgreenchem.com

The key advantages of DESs include their low toxicity, biodegradability, low cost, non-flammability, and tunable physicochemical properties. rsc.orgrsc.orgerciyes.edu.tr By carefully selecting the HBA and HBD, properties like polarity, viscosity, and pH can be adjusted to optimize the extraction of specific target compounds, including various classes of dyes. rsc.orgrsc.org For instance, DESs based on organic acids have been shown to be effective in extracting anthocyanins and other dyes, suggesting their potential applicability for acidic dyes like Acid Blue 7. erciyes.edu.tr The combination of DESs with modern techniques like ultrasound-assisted extraction can further enhance efficiency and reduce extraction times. ajgreenchem.comnih.gov

The choice of solvent is a critical factor in developing an effective LLE procedure. researchgate.net Chloroform (B151607) (Trichloromethane) is a traditional and effective organic solvent for a wide variety of organic compounds. wikipedia.org Its ability to participate in hydrogen bonding makes it a good solvent for many materials. wikipedia.org It is largely immiscible with water, allowing for clear phase separation in LLE.

Formic acid is often used as a component in the extraction solvent system, particularly for the analysis of dyes from complex solid matrices such as historical textiles. nih.gov Mild extraction methods using formic acid have been developed to efficiently extract dyes while preserving their original chemical structures, which is crucial for accurate identification. nih.gov In LLE, formic acid can be used as an additive to the aqueous phase to control pH or as a component in a mixed organic solvent system to modify its polarity and extraction characteristics. hilarispublisher.com For example, solvent systems containing chloroform and formic acid have been utilized for the extraction of various plant-derived compounds. hilarispublisher.com The use of formic acid is particularly advantageous for acidic dyes as it can help maintain the analyte in its protonated state, facilitating its partition into the organic phase. researchgate.netacs.org

To achieve maximum recovery and a clean extract, the conditions for LLE must be carefully optimized. Several key parameters influence the extraction efficiency for dyes and other analytes. The optimization process often involves systematically varying these parameters to find the ideal conditions for the specific analyte and matrix. nih.govscispace.com

Key parameters for optimization include:

Solvent Choice and Ratio: The polarity of the extraction solvent should ideally match that of the analyte. chromatographyonline.com The ratio of the organic solvent volume to the aqueous sample volume is also crucial; a higher ratio can improve recovery but increases solvent consumption. chromatographyonline.comelementlabsolutions.com

pH of the Aqueous Phase: For ionizable compounds like Acid Blue 7, pH control is the most critical factor. Adjusting the pH to at least two units below the pKa of an acidic analyte ensures it is in its neutral, more hydrophobic form, maximizing its partitioning into the organic solvent. elementlabsolutions.com

Salting-Out Effect: The addition of a high concentration of an inert salt (e.g., sodium sulfate) to the aqueous phase can decrease the solubility of organic analytes, driving them into the organic phase and improving extraction recovery. chromatographyonline.comelementlabsolutions.com

Extraction Time and Agitation: The duration and vigor of mixing must be sufficient to allow the system to reach equilibrium, ensuring maximum transfer of the analyte between phases. chromatographyonline.com

Temperature: Temperature can affect the partition coefficient and the solubility of components. In some cases, adjusting the temperature can improve extraction efficiency. kennesaw.edu

ParameterPrinciple of OptimizationTypical Approach for an Acidic Dye (e.g., Acid Blue 7)
Solvent-to-Sample RatioIncreasing the solvent volume can enhance recovery by shifting the equilibrium. chromatographyonline.comStart with a common ratio (e.g., 1:1) and test higher ratios (e.g., 5:1, 7:1) to determine the point of diminishing returns.
Aqueous Phase pHControls the ionization state of the analyte. elementlabsolutions.comAdjust pH to be ~2 units below the pKa of Acid Blue 7 to ensure it is in its neutral, more organic-soluble form.
Salt Addition ("Salting Out")Reduces the solubility of the organic analyte in the aqueous phase. chromatographyonline.comAdd a high concentration (e.g., 3-5 M) of a salt like Sodium Sulfate (B86663) to the aqueous sample.
Extraction Time & VigorEnsures the system reaches partition equilibrium. chromatographyonline.comEmpirically test different mixing times (e.g., 5, 15, 30 min) and methods (e.g., vortexing, shaking) to find the most efficient conditions.
TemperatureCan alter the partition coefficient and solubility. kennesaw.eduInvestigate different extraction temperatures (e.g., room temperature, 40°C, 60°C) to assess impact on recovery, especially for complex matrices.

Solid Phase Extraction (SPE) Methods

Solid Phase Extraction (SPE) is a highly versatile and efficient sample preparation technique used for the extraction, concentration, and purification of analytes from liquid samples. biotage.com The technique works by passing a sample through a cartridge containing a solid adsorbent (the stationary phase), which retains the analyte of interest. Interfering components are washed away, and the purified analyte is then eluted with a small volume of a suitable solvent. biotage.com SPE offers several advantages over LLE, including higher recovery, reduced solvent consumption, and easier automation.

For acidic compounds like Acid Blue 7, which are anionic in neutral or basic solutions, ion-exchange or mixed-mode SPE is often the most effective approach. A mixed-mode sorbent that possesses both strong anion-exchange (SAX) and hydrophobic (e.g., C18) functionalities can provide superior selectivity. nih.gov The hydrophobic part of the sorbent can retain the organic backbone of the dye, while the anion-exchange part strongly interacts with the negatively charged sulfonate groups.

A generic SPE procedure for an acidic compound using a mixed-mode cartridge involves the following steps:

StepPurposeTypical Solvents and Conditions
1. ConditioningTo activate the sorbent and ensure reproducible retention of the analyte.Flush the cartridge sequentially with a strong solvent (e.g., Methanol) followed by the sample loading buffer (e.g., an ammonium acetate buffer at a specific pH). nih.gov
2. Sample LoadingTo apply the sample to the cartridge and retain the analyte on the sorbent.The sample, diluted in a buffer to ensure the analyte is ionized (pH > pKa), is passed slowly through the cartridge. nih.gov
3. WashingTo remove weakly bound interferences from the cartridge.Rinse the cartridge with a weak solvent (e.g., the loading buffer) followed by a mixture of organic solvent and water (e.g., 50:50 methanol/water) to remove non-polar and weakly polar impurities. nih.gov
4. ElutionTo desorb the purified analyte from the sorbent.Use a solvent mixture that disrupts both hydrophobic and ionic interactions. For an acidic analyte, this is often a mixture of an organic solvent and an acid (e.g., 80:20 methanol/acetic acid) to neutralize the analyte and release it from the ion-exchanger. nih.gov

The selection of the appropriate sorbent, wash solvents, and elution solvent is critical for developing a robust SPE method and must be optimized for the specific analyte and sample matrix. nih.gov

Emerging Extraction Techniques

Traditional extraction methods often involve harsh chemicals, significant solvent and energy consumption, and lengthy procedures. emerald.com In response to these drawbacks, a number of innovative techniques have emerged, offering greener, faster, and more efficient alternatives for the extraction of dyes like this compound from various matrices.

Ultrasound-Assisted Extraction (UAE)

Ultrasound-Assisted Extraction (UAE) utilizes the power of ultrasonic waves, typically in the 20–100 kHz frequency range, to facilitate the extraction process. nih.gov The acoustic energy creates cavitation bubbles in the solvent. The collapse of these bubbles near the sample matrix generates micro-jets and shock waves, which disrupt cell walls and enhance the penetration of the solvent into the material, thereby accelerating the release of the target compound. nih.govencyclopedia.pub

Key advantages of UAE include reduced extraction times, lower operating temperatures which is beneficial for heat-sensitive compounds, and decreased solvent consumption. encyclopedia.pubhielscher.com Research has shown that parameters such as ultrasonic power, temperature, and extraction time can be optimized to maximize the yield of extracted dyes. hielscher.com For instance, a study on the extraction of pigments from various plant materials demonstrated that UAE can significantly increase the extraction yield compared to conventional methods. ekb.eg

Microwave-Assisted Extraction (MAE)

Microwave-Assisted Extraction (MAE) is another advanced technique that employs microwave energy to heat the solvent and sample mixture. sustainability-directory.com Polar molecules within the sample, such as water, absorb microwave energy, leading to rapid localized heating and a build-up of internal pressure. youtube.com This pressure causes the rupture of the sample matrix, facilitating the release of the analyte into the solvent. youtube.com

MAE is known for its remarkable speed and efficiency, often reducing extraction times from hours to minutes. sustainability-directory.comyoutube.com A study on the coloration of silk and wool fabric with Acid Blue 7 dye utilized microwave treatment to enhance the dye uptake, indicating the physical modification of the fabric surface by microwaves. marmara.edu.tr This suggests the potential of MAE to not only extract but also to influence the interaction of the dye with materials. The efficiency of MAE is influenced by factors such as the nature of the solvent, its dielectric properties, and the characteristics of the sample matrix. youtube.com

Supercritical Fluid Extraction (SFE)

Supercritical Fluid Extraction (SFE) is a green extraction technology that uses a supercritical fluid as the extraction solvent, with carbon dioxide (CO2) being the most common choice. wikipedia.org A supercritical fluid exists above its critical temperature and pressure, exhibiting properties of both a liquid and a gas. youtube.com This state allows it to diffuse easily into solid matrices like a gas while having the dissolving power of a liquid. jascoinc.com

One of the major advantages of SFE is its selectivity. By adjusting the pressure and temperature, the solvating power of the supercritical fluid can be tuned to selectively extract specific compounds. wikipedia.org For instance, non-polar compounds can be extracted at lower pressures, while the addition of a co-solvent like ethanol (B145695) can enhance the extraction of more polar molecules. wikipedia.orgmdpi.com SFE is also advantageous because the solvent (CO2) can be easily removed from the extract by simple depressurization, leaving no residual solvent. youtube.com This technique is particularly valuable for extracting thermally labile compounds due to the relatively low temperatures at which it can be performed. mdpi.com

Solid-Phase Extraction (SPE)

Solid-Phase Extraction (SPE) is a highly selective sample preparation technique used to extract and purify analytes from a liquid phase. chromatographyonline.com The method involves passing a sample through a sorbent bed, where the analyte of interest is retained. youtube.com Interferences can then be washed away, and the purified analyte is subsequently eluted with a different solvent. youtube.com

The selectivity of SPE is determined by the choice of sorbent material. chromatographyonline.com For polar analytes in non-polar solutions, polar sorbents like silica or diol are used. chromatographyonline.com Conversely, non-polar sorbents are employed for the extraction of non-polar compounds from polar matrices. chromatographyonline.com Recent advancements have led to the development of novel sorbents, such as molecularly imprinted polymers (MIPs) and hybrid materials, which offer even higher selectivity for specific target molecules. sigmaaldrich.com A study on the preconcentration of Acid Blue 93, a dye similar in its acidic nature, demonstrated the successful use of a chitosan-modified textile as a solid-phase extractor. researchgate.net

Comparative Data on Emerging Extraction Techniques

The following table provides a comparative overview of the operational parameters and findings from various studies on emerging extraction techniques relevant to dye extraction.

Technique Matrix Key Parameters & Conditions Key Findings Citation
Ultrasound-Assisted Extraction (UAE) Pomegranate PeelpH: 10, Time: 40 min, Temperature: 50°CYield of 29.2% was achieved. ekb.eg
Microwave-Assisted Extraction (MAE) Silk and Wool FabricDye Solution: 55 mL, Salt: 1-2 g/100mL, Temp: 65°C, Time: 55 min, MW Treatment: 10 minEnhanced dye uptake due to physical surface modification of the fabric. marmara.edu.tr
Supercritical Fluid Extraction (SFE) Spirulina pacifica AlgaescCO2 with co-solventsEnabled the chromatographic determination of carotenoids. mdpi.com
Solid-Phase Extraction (SPE) Brilliant Blue in Food SamplespH: 7.0, Temperature: 20°C, Shaking Time: 40 minPreconcentration factor of 80 was achieved with a detection limit of 0.29 µg/L. researchgate.net
Magnetic Textile Solid-Phase Extraction Water solutions with Acid Blue 93Chitosan-modified textileSuccessfully preconcentrated the dye from extremely diluted solutions. researchgate.net

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

No published studies were found that performed Density Functional Theory (DFT) calculations specifically on Acid Blue 7 free acid. Therefore, no data is available for the following subsections.

There is no available research detailing the optimized molecular geometry or the electronic structure analysis of this compound using DFT methods.

Specific calculations of the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the corresponding energy gap for this compound are not available in the literature.

Quantitative values for chemical reactivity descriptors such as chemical potential, electronegativity, electrophilicity index, and global hardness or softness for this compound have not been reported.

An analysis of the atomic charge distribution (e.g., Mulliken charges) and the nature of chemical bonding within the this compound molecule has not been published.

There are no theoretical predictions or calculations of the interaction potentials between this compound and common oxidants like hydroxyl radicals, sulfate (B86663) radicals, or ozone.

Quantum Chemical Modeling of Photophysical and Photochemical Properties

No specific quantum chemical models detailing the photophysical (e.g., absorption and emission spectra) and photochemical properties of this compound could be located in scientific publications.

Time-Dependent Density Functional Theory (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a quantum mechanical method used to investigate the electronic excited states of molecules. worldscientific.com It is an extension of Density Functional Theory (DFT), a popular method for calculating the electronic structure of the ground state. TD-DFT is particularly valuable for predicting the absorption and emission spectra of dyes by calculating vertical excitation energies and oscillator strengths. rsc.org

For organic dyes like Acid Blue 7, which belongs to the triphenylmethane (B1682552) class, the color arises from electronic transitions, typically of a π → π* nature. typeset.io TD-DFT calculations can model these transitions. By solving the TD-DFT equations, researchers can obtain a series of excited states, their energies (which correspond to absorption wavelengths), and their probabilities (oscillator strengths). mdpi.comresearchgate.net For instance, studies on similar dye molecules have successfully used TD-DFT to assign the features of their electronic absorption spectra in the visible and near-UV regions. typeset.ioresearchgate.net The choice of functional, such as hybrid functionals like B3LYP or M06-2X, and an appropriate basis set (e.g., 6-31+G(d,p)) is crucial for achieving results that correlate well with experimental UV-vis spectra. mdpi.comresearchgate.net These calculations help in understanding how the molecular structure influences the color and electronic properties of the dye. nih.gov

Algebraic Diagrammatic Construction Method of Second Order (ADC(2))

The Algebraic Diagrammatic Construction (ADC) is a family of high-level, ab initio methods for calculating electronically excited states. q-chem.comresearchgate.net These methods are derived from Green's function theory and are systematically improvable through a perturbation series (ADC(0), ADC(1), ADC(2), ADC(3), etc.). q-chem.comresearchgate.net The second-order method, ADC(2), offers a good balance between accuracy and computational cost for many applications. researchgate.net

ADC(2) is a robust single-reference method that is size-consistent and yields a Hermitian eigenvalue problem, making it straightforward to apply. researchgate.netresearchgate.net It comes in two main variants:

ADC(2)-strict (ADC(2)-s): This version scales with the fifth power of the number of basis functions (O(N⁵)) and is generally accurate for excited states dominated by single-electron excitations. q-chem.com

ADC(2)-extended (ADC(2)-x): This version scales as O(N⁶) and provides a better description of states with significant double-excitation character, although this can sometimes come at the cost of reduced accuracy for singly-excited states compared to ADC(2)-s. q-chem.comnih.gov

For organic dyes, ADC(2) is a valuable tool for obtaining reliable predictions of excitation energies, especially where other methods like TD-DFT might be less accurate. researchgate.net Comparing ADC(2)-s and ADC(2)-x results can also serve as a diagnostic tool to assess the importance of double excitations in the electronic spectrum of a molecule like this compound. q-chem.com

Ab Initio Methods for Excited State Dynamics

Understanding the fate of a molecule after it absorbs light requires studying its excited-state dynamics. Ab initio methods are crucial for mapping out the potential energy surfaces of excited states and identifying pathways for de-excitation, such as fluorescence, internal conversion, and intersystem crossing.

For triphenylmethane dyes, a key feature of their photophysics is the ultrafast relaxation that occurs after photoexcitation. rsc.org The geometry of these dyes is often non-planar in the ground state, and upon excitation, they can undergo structural evolution, such as twisting of the phenyl rings. acs.org This motion can lead to conical intersections—points of degeneracy between two electronic states—which facilitate rapid, non-radiative decay back to the ground state. acs.orgnih.gov

Time-resolved spectroscopic techniques, when combined with ab initio calculations (like TD-DFT or ADC), can elucidate these dynamic processes. rsc.orgnih.gov For example, studies on similar triphenylmethane dyes have identified S2 and S1 excited states with distinct lifetimes, observing ultrafast non-radiative decay channels from the S2 state and vibrational relaxation in the S1 state on the picosecond timescale. rsc.org Such theoretical investigations are essential for understanding the photostability and quantum yield of dyes like this compound.

Theoretical Photochemistry of Organic Dyes

The theoretical photochemistry of organic dyes like this compound integrates electronic structure calculations with dynamics to explain and predict their behavior upon light absorption. Acid Blue 7 is a triphenylmethane dye, a class known for its complex photochemical properties. mdpi.comrsc.org

Key aspects of the theoretical photochemistry of these dyes include:

Electronic Transitions: The primary absorption in the visible region is typically a π → π* transition involving the extensive conjugated system of the molecule. TD-DFT and ADC methods are used to calculate the energies and intensities of these transitions. mdpi.comresearchgate.net

Structural Relaxation: Following excitation, the molecule relaxes on the excited-state potential energy surface. This often involves changes in bond lengths and dihedral angles. For triphenylmethane dyes, torsional motion of the phenyl rings is a critical relaxation coordinate. acs.org

Deactivation Pathways: The molecule can return to the ground state via several pathways. Radiative decay results in fluorescence. Non-radiative decay can occur through internal conversion, often facilitated by conical intersections, which is a common and efficient deactivation route for flexible dyes, leading to low fluorescence quantum yields. rsc.org

Theoretical models help rationalize how substitutions on the phenyl rings can alter the energy levels, the geometry of the excited states, and the barriers to non-radiative decay, thereby tuning the dye's color and photostability.

Molecular Dynamics Simulations and Molecular Docking Studies

Molecular dynamics (MD) simulations and molecular docking are computational techniques that model the physical movements of atoms and molecules and predict their preferred binding orientation. These methods are invaluable for studying how dye molecules interact with other substances at an atomic level. chemrxiv.orgmdpi.com

Ligand-Enzyme Interactions in Biodegradation Processes

The biodegradation of synthetic dyes is a crucial area of environmental research. Enzymes produced by microorganisms, such as laccases and peroxidases, are known to degrade a wide variety of dyes. sciensage.info Molecular docking and MD simulations can provide detailed insights into the mechanisms of this enzymatic degradation. nih.gov

In a typical study, the three-dimensional structure of the enzyme (e.g., laccase) is docked with the dye molecule (the ligand). lgu.edu.pk This process predicts the most stable binding pose of the dye within the enzyme's active site and calculates a binding energy, which indicates the strength of the interaction. lgu.edu.pknih.gov Key findings from such studies on dye-degrading enzymes include:

Identification of Key Amino Acids: Docking and MD simulations reveal the specific amino acid residues that form crucial interactions (e.g., hydrogen bonds, hydrophobic interactions) with the dye molecule, holding it in place for the catalytic reaction. nih.govnih.gov

Binding Affinity: The calculated binding energy helps to explain why some dyes are degraded more efficiently than others. A more negative binding energy generally implies a more stable complex and potentially a more effective degradation. lgu.edu.pk

Conformational Stability: MD simulations track the movement of the enzyme-dye complex over time, confirming the stability of the binding pose and ensuring the ligand remains in the active site.

While specific studies on Acid Blue 7 are limited, research on other dyes provides a clear framework for how its interaction with enzymes like laccase would be modeled. The table below summarizes findings from docking studies of various dyes with such enzymes.

EnzymeLigand (Dye)Binding Energy (kcal/mol)Key Interacting ResiduesReference
Laccase (Acinetobacter junii)Acid Violet 7-7.6Not Specified lgu.edu.pk
Peroxidase (Acinetobacter junii)Acid Violet 7-6.8Not Specified lgu.edu.pk
Laccase (Tricholoma giganteum)Tetracycline-8.0Tyr, Trp, Arg, Lys, Ser, Pro, Thr, Cys, His nih.govnih.gov
Laccase (Trametes hirsuta)Reactive Blue 160Not SpecifiedGLN 237, TYR 244, ASN 262, ARG 423 sciensage.info
AzrC Azoreductase (Bacillus sp.)Acid Red 88Not SpecifiedPhe105, Phe125, Asn104, Tyr127 nih.gov

Dye-Substrate Interactions in Adsorption Phenomena

Adsorption is a widely used method for removing dyes from wastewater. The efficiency of an adsorbent material depends on its interaction with the dye molecule. Understanding these dye-substrate interactions is key to designing effective remediation technologies.

Studies on the adsorption of Acid Blue 7 and the structurally similar Acid Blue 25 onto various materials like teak sawdust, pomelo pith, and diatomite have been conducted. iosrjournals.orgresearchgate.netmdpi.com These interactions are typically analyzed using adsorption isotherm models, such as the Langmuir and Freundlich models.

Langmuir Isotherm: Assumes monolayer adsorption onto a homogeneous surface with a finite number of identical sites. It is often used to calculate the maximum adsorption capacity (Qₘ). iosrjournals.orgmdpi.com

Freundlich Isotherm: An empirical model that describes adsorption on heterogeneous surfaces and is not restricted to monolayer formation. iosrjournals.orgnih.gov

The nature of the interaction can be inferred from experimental conditions and spectroscopic analysis. For instance, the adsorption of anionic dyes like Acid Blue 7 is often favorable at lower pH values, where the adsorbent surface becomes protonated and positively charged, facilitating electrostatic attraction. iosrjournals.orgnih.gov Changes in FTIR spectra before and after adsorption can confirm the involvement of specific functional groups in hydrogen bonding or other interactions. mdpi.com Thermodynamic parameters (ΔG°, ΔH°, ΔS°) derived from adsorption studies at different temperatures reveal whether the process is spontaneous, and whether it is endothermic or exothermic. iosrjournals.org

The table below presents data from adsorption studies of Acid Blue dyes on various substrates.

AdsorbentDyeBest Fit Isotherm ModelMax. Adsorption Capacity (mg/g)Reference
Teak SawdustAcid Blue 7Langmuir & FreundlichNot Specified iosrjournals.org
Pomelo PithAcid Blue 25Langmuir26.9 mdpi.com
Calcined DiatomiteAcid Blue 25FreundlichNot Specified researchgate.net
Acid-activated BentoniteAcid Blue 294FreundlichNot Specified nih.gov

Computational Screening and Prediction of Degradation Pathways

Computational screening is a key methodology for predicting how a molecule like this compound might break down under various environmental or treatment conditions. This process often involves using computational models to simulate the interaction of the dye with different reactive species, such as hydroxyl radicals (•OH), ozone (O₃), or even water molecules in hydrolysis. While specific, comprehensive computational screening studies on the degradation pathways of Acid Blue 7 are not extensively detailed in public literature, the established methodologies used for similar dyes provide a clear framework for how such an investigation would proceed.

The primary approach involves calculating various quantum chemical parameters using methods like Density Functional Theory (DFT). These parameters act as reactivity descriptors, indicating the most likely sites on the molecule to undergo an attack. Key parameters include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energy of the HOMO is related to the molecule's ability to donate an electron (nucleophilicity), while the LUMO energy relates to its ability to accept an electron (electrophilicity). A small HOMO-LUMO energy gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP): This maps the electrostatic potential onto the electron density surface of the molecule, visually identifying regions that are rich in electrons (negative potential, susceptible to electrophilic attack) or poor in electrons (positive potential, susceptible to nucleophilic attack).

Fukui Functions: These functions provide a more detailed analysis of local reactivity, predicting which specific atoms within the molecule are most likely to be involved in a nucleophilic, electrophilic, or radical attack.

A study on the closely related azo dye, Acid Blue 113, effectively demonstrates this approach. Researchers used quantum chemical analysis to predict its degradation potential against various oxidants like hydrogen peroxide, ozone, hydroxyl radical, and sulfate radical. purdue.edumdpi.com By calculating the HOMO-LUMO energy gaps between the dye and each oxidant, they could predict their relative reactivity. The results showed that ozone and hydroxyl radicals would be more effective for degradation due to smaller energy gaps, indicating a higher propensity for reaction. purdue.edumdpi.com This type of computational screening allows for the selection of the most promising Advanced Oxidation Processes (AOPs) for dye treatment before laboratory work begins.

For triarylmethane dyes like Acid Blue 7, studies on similar structures show that the central carbon atom is often a key site for nucleophilic attack (e.g., by H₂O or OH⁻), leading to hydrolysis and loss of color. researchgate.net The presence of bulky functional groups and charged sulfonate groups, as in Acid Blue 7, can influence the accessibility of this site and, therefore, its degradation rate. researchgate.net

Table 1: Example of Quantum Chemical Parameters Used to Predict Reactivity (Data for Acid Blue 113 and various oxidants) purdue.edumdpi.com
CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Predicted Reactivity with Acid Blue 113
Acid Blue 113-5.227-0.8974.33N/A
Hydroxyl Radical (•OH)-7.359-3.1394.22High
Ozone (O₃)-8.249-3.2594.99High
Sulfate Radical (SO₄⁻•)-10.43-2.517.92Low
Hydrogen Peroxide (H₂O₂)-9.87-1.778.10Low

Quantum Mechanical Investigations into Reaction Mechanisms

Quantum mechanical (QM) investigations delve deeper than screening by modeling the entire course of a chemical reaction. This involves identifying transition states (the highest energy point along a reaction pathway) and calculating their activation energies. A lower activation energy signifies a more favorable, and thus faster, reaction mechanism.

For Acid Blue 7, a key reaction is its synthesis via the oxidation of its corresponding leuco acid. mdpi.com A plausible mechanism for this reaction involves an initial attack by a hydroxyl radical (•OH) on the tertiary hydrogen of the leuco acid's central carbon atom. mdpi.com A quantum mechanical investigation could rigorously test this hypothesis. Using DFT, chemists can model this reaction step-by-step:

Reactant Geometry Optimization: The 3D structures of the leuco acid and the hydroxyl radical are computationally determined.

Transition State Search: The model finds the geometry of the transition state as the radical abstracts the hydrogen atom.

Energy Calculation: The energies of the reactants, transition state, and products are calculated to determine the activation energy (energy barrier) for this step.

By comparing the calculated activation energy of this proposed mechanism with other possible reaction pathways (e.g., attack at different sites on the molecule), researchers can determine the most energetically favorable route.

A DFT and Time-Dependent DFT (TD-DFT) study on the hydrolysis degradation of other triarylmethane dyes, such as Malachite Green and Brilliant Green, illustrates this process perfectly. researchgate.net The researchers calculated the energy barriers for the nucleophilic attack of water on the central carbocation of the dyes. By comparing the barriers, they could predict the relative rates of hydrolysis for the different dyes, providing a mechanistic understanding of their stability in aqueous solutions. researchgate.net Similarly, a DFT investigation into the reduction of Acid Orange 7 dye successfully used reactivity descriptors to propose a detailed, two-step reaction mechanism involving nucleophilic and electrophilic attacks. researchgate.net These studies showcase the power of QM methods to move from plausible, hypothesized mechanisms to ones supported by quantitative, energetic calculations.

Table 2: Example of Calculated Energy Barriers for the Hydrolysis of Triarylmethane Dyes (Illustrative Data based on findings for Malachite Green (MG), Brilliant Green (BG), and Ethyl Green (EG)) researchgate.net
Dye CationComputational MethodCalculated Energy Barrier (kcal/mol) in SolutionInterpretation
Brilliant Green (BG⁺)M06/6-31G(d,p)22.5Lowest barrier, fastest predicted hydrolysis
Malachite Green (MG⁺)M06/6-31G(d,p)23.4Intermediate barrier
Ethyl Green (EG²⁺)M06/6-31G(d,p)25.7Highest barrier, slowest predicted hydrolysis

Advanced Research Applications and Interdisciplinary Frontiers

Acid Blue 7 Free Acid as a Model Compound in Environmental Fate and Transport Studies

The widespread use of dyes results in their release into aquatic ecosystems, making their environmental fate a significant concern. scbt.com this compound is frequently used as a model pollutant in studies investigating how dyes and similar organic compounds behave in the environment. These studies are crucial for developing effective water treatment technologies.

A primary focus of this research is adsorption, a process where the dye molecules bind to the surface of a solid material. This is a key mechanism for the removal of dyes from wastewater. Researchers have studied the adsorption of Acid Blue 7 onto various low-cost, natural adsorbents. For example, investigations using teak sawdust have shown that factors like pH, adsorbent dose, and temperature significantly influence the dye's removal from water. iosrjournals.org In one study, the maximum color removal was achieved with an adsorbent dosage of 1000 mg of teak sawdust over a 120-minute contact time. iosrjournals.org The percentage of dye removal was observed to increase as the pH was raised from 2 to 10. iosrjournals.org

Similarly, studies have explored the use of engineered materials for dye removal. The adsorption of Acid Blue 7 on Mg/Al layered double oxides (LDOs) has been investigated to understand the underlying mechanisms. sioc-journal.cn These studies revealed that the adsorption process is spontaneous and exothermic, with hydrogen bonding playing a key role in the interaction between the dye and the LDO layers. sioc-journal.cn Such research not only provides methods for remediation but also offers fundamental insights into the transport and eventual fate of anionic dyes in the environment. sioc-journal.cnscience.gov

Table 1: Adsorption Studies of this compound on Various Materials

Adsorbent MaterialKey FindingsReference
Teak SawdustAdsorption increases with pH (from 2 to 10); equilibrium data fits Langmuir and Freundlich isotherm models. iosrjournals.org
Mg/Al Layered Double OxidesAdsorption is spontaneous and exothermic; mechanism involves hydrogen bonding and surface adsorption. Maximum capacity (Qe) of 446.9 mg·g⁻¹ was observed. sioc-journal.cn
Luffa Cylindrica FibersEffective for biosorption of anionic dyes like "alpacide blue," a related acid dye. science.gov

Development of Novel Sensing Mechanisms

The detection of dye pollutants at low concentrations is essential for environmental monitoring. This compound's distinct properties are being leveraged in the development of new sensing technologies.

Electrochemical sensors offer a promising avenue for the rapid, sensitive, and low-cost detection of pollutants. acs.org While research specifically on Acid Blue 7 is emerging, the principles are well-established through studies on similar dyes. The design of these sensors typically involves modifying a working electrode, such as a glassy carbon electrode (GCE), with materials that enhance its sensitivity and selectivity towards the target dye. acs.orgrsc.org

For instance, a sensor for detecting Acid Blue 9 utilized a GCE modified with La₂YCrO₆/HLNTs (lanthanum yttrium chromite double perovskites decorated on halloysite (B83129) nanotubes). acs.org The performance of such sensors is evaluated using techniques like cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS). acs.org These methods measure the electrochemical response (e.g., oxidation peaks) of the dye at the electrode surface. The enhanced surface area and conductivity of the modifying material lead to a more sensitive detection limit. acs.orgrsc.org Another approach created a disposable sensor for brilliant blue using a chitosan-biochar composite, which improved the effective surface area of the electrode by 2.53 times compared to a bare GCE. rsc.org These designs often showcase high selectivity, allowing them to detect the target dye even in the presence of other interfering substances. rsc.orgmdpi.com

Optical sensors provide another powerful tool for detecting chemical compounds, often relying on changes in color or fluorescence. nih.govmdpi.com The vibrant blue color of Acid Blue 7 makes it a candidate for detection via optical methods. ontosight.ai The core principle involves immobilizing a recognition element onto a solid support, such as a polymer film or optical fiber, which interacts with the analyte and produces a measurable optical signal. researchgate.netmdpi.com

Advanced optical sensing platforms can be developed based on phenomena like halochromism (color change with pH). For example, indicator dyes have been covalently linked to cellulose (B213188) films to create pH sensors. researchgate.net The development of optical sensors often involves several key areas:

Spectroscopy: Designing optical methods ranging from absorption and fluorescence to plasmon resonance. nih.gov

Materials: Creating new materials, such as indicator-doped polymers in the form of coatings or nanoparticles, that have intrinsic sensing capabilities. nih.gov

Instrumentation: Building the devices that house the sensing material and measure the optical changes, such as readers for microtiter plates or fiber-optic probes. nih.govshimadzu.com

Recent advances include the use of metal nanoclusters (MNCs) in fluorescence-based biosensors, where the interaction between the analyte and the MNCs leads to a change in fluorescence intensity. mdpi.com These platforms offer the potential for highly sensitive and label-free detection. mdpi.com

Interactions with Advanced Materials and Nanomaterials

The interaction of this compound with advanced materials is a burgeoning field, leading to new composites and a deeper understanding of surface chemistry.

Integrating dyes like Acid Blue 7 into polymeric matrices can create new functional materials. These composites can be used as adsorbents for other pollutants or as components in sensing devices. Both natural and synthetic polymers have been explored for these purposes.

In one study, a natural polymer (shredded maize stalk) and a synthetic acrylic resin (Amberlite XAD7HP) were modified with Acid Blue 113, a diazo dye. researchgate.netnih.gov The resulting dye-impregnated polymers were then successfully used to selectively remove heavy metal ions like Cr³⁺, Zn²⁺, and Mn²⁺ from acidic wastewater. researchgate.netnih.gov Similarly, a composite made of reduced graphene oxide and the conducting polymer polyaniline (rGO/PANI) was shown to be an effective adsorbent for Acid Blue 129, with amide bonds primarily responsible for the conjugation between the two components. mdpi.com

Table 2: Examples of Polymer Composites Involving Acid Dyes for Adsorption

Polymer(s)Integrated DyeTarget Pollutant/ApplicationKey FindingReference
Shredded Maize Stalk (natural), Amberlite XAD7HP (synthetic)Acid Blue 113Cr³⁺, Zn²⁺, Mn²⁺Dye-loaded polymers showed high selectivity for heavy metal removal from acidic solutions. researchgate.netnih.gov
Reduced Graphene Oxide (rGO), Polyaniline (PANI)Acid Blue 129Dye adsorptionThe rGO/PANI composite was an efficient adsorbent with a maximum capacity of 25.57 mg/g. mdpi.com
Chitosan (B1678972), Hyperbranched Polyester, CobaltAcid Blue 277Dye adsorptionThe composite material showed a significantly higher adsorption capacity (26.74 mg/g) compared to the polymer blend alone (3.19 mg/g). researchgate.net
GelatinCiprofloxacin (drug, not a dye)Drug deliveryCo-spray-drying with the polymer gelatin was used to create amorphous solid dispersions, enhancing drug solubility. This technique could be applied to dyes. mdpi.com

Understanding the fundamental interactions at the interface between dye molecules and material surfaces is critical for optimizing applications like adsorption and sensing. The surface chemistry of Acid Blue 7 has been investigated on various materials.

Studies on the adsorption of Acid Blue 7 onto Mg/Al layered double oxides indicated that the primary mechanism was surface adsorption governed by hydrogen bonds. sioc-journal.cn The analysis of adsorption isotherms, such as the Langmuir and Freundlich models, helps to describe the nature of the dye-surface interaction. iosrjournals.orgsioc-journal.cn The Langmuir model assumes monolayer adsorption on a homogeneous surface, while the Freundlich model applies to multilayer adsorption on heterogeneous surfaces. iosrjournals.org

The surface charge of the adsorbent and the pH of the solution are critical factors. For example, the removal of Acid Blue 7 using teak sawdust increased as the pH became more alkaline (up to pH 10), which affects the surface charge of the sawdust and the speciation of the dye. iosrjournals.org More advanced investigations into dye-material interfaces may involve quantum chemical simulations to clarify adsorption mechanisms, such as identifying the role of π-π conjugation and electrostatic interactions. rsc.org Furthermore, techniques like nanoparticle tracking analysis and measurements of ζ-potential can be used to analyze how factors like pH affect the surface charge and aggregation state of nanoparticles interacting with dyes. acs.org

Supramolecular Chemistry and Self-Assembly of Dye Systems

The unique molecular structure of Acid Blue 7 lends itself to applications in supramolecular chemistry, where non-covalent interactions are harnessed to create organized, functional systems. Research in this area has explored the behavior of Acid Blue 7 when incorporated into various host matrices. A notable example is the study of gelatin films doped with Acid Blue 7. researchgate.net In these systems, the dye molecules are dispersed within the gelatin, a biological macromolecule, forming a self-assembled composite material with specific optical properties.

Research in Dye-Sensitized Systems

Acid Blue 7 is frequently used as a model compound in research on dye-sensitized systems, particularly in the field of photocatalysis. d-nb.infoenea.it These systems are central to applications such as dye-sensitized solar cells (DSSCs) and advanced oxidation processes for water purification. uj.edu.plsci-hub.se The fundamental principle involves the dye absorbing light and transferring the energy to a wide-bandgap semiconductor, typically titanium dioxide (TiO₂), thereby initiating a chemical reaction. uj.edu.pl

Studies have shown that Acid Blue 7 can be effectively degraded through photocatalysis using various forms of TiO₂, such as Degussa P-25. d-nb.infoenea.it The efficiency of this degradation is influenced by multiple parameters, including pH, catalyst concentration, and the initial concentration of the dye. d-nb.info For instance, the photocatalytic degradation of anionic dyes like Acid Blue 7 on TiO₂ surfaces is generally more favorable in low pH environments. sci-hub.se During the photocatalytic process, the formation of intermediate by-products can be observed, providing insight into the degradation mechanism. d-nb.info This research is crucial for optimizing water treatment technologies and for developing more efficient light-harvesting systems in solar energy applications. uj.edu.plsci-hub.se

Table 1: Factors Affecting Photocatalytic Degradation of Acid Blue 7

Parameter Influence on Degradation Reference
Photocatalyst Type Different forms of TiO₂ (e.g., P-25) show varying levels of activity. d-nb.infoenea.it
pH Level Lower pH can enhance the degradation of anionic dyes like Acid Blue 7. sci-hub.se
Dye Concentration Higher concentrations can decrease efficiency by blocking light from the catalyst surface. d-nb.info
Catalyst Concentration An optimal concentration exists to maximize reactive sites without causing light scattering. d-nb.info

| Light Intensity | Higher intensity generally increases the rate of reaction. | researchgate.net |

Mechanistic Biological Studies In Vitro (excluding clinical human trial data)

Applications in Biological Staining Techniques

Acid Blue 7 is recognized for its utility as a biological stain for in vitro diagnostics. dyespigments.networlddyevariety.comsanchiorganics.com As a triarylmethane dye with anionic functional groups, it is particularly effective in supravital staining procedures, where cells are stained after being removed from a living organism but while they are still in a living state. epo.org

A significant application is in the field of urine sediment analysis. A patent for a supravital staining solution for this purpose lists Acid Blue 7 as a key component. epo.org The dye is used to stain various elements in a urine specimen, enhancing the detection and identification of rare components such as epithelial cells and casts. epo.org The method involves mixing the staining solution with the urine specimen, followed by imaging with a urine formed elements analyzer. This application highlights the dye's ability to selectively color biological structures, facilitating microscopic examination and diagnosis. epo.org

Dye-Biological Macromolecule Interactions for Research Probes

The interaction between Acid Blue 7 and biological macromolecules is a subject of research for developing novel analytical probes. researchgate.netacs.org The study of these interactions is fundamental to understanding how dyes can be used to report on the structure, function, and binding activities of proteins and other large biomolecules. researchgate.net

Research has been conducted on the interaction of Acid Blue 7 (also known as Xylene blue) with cationic copolymers in aqueous solutions. iaea.org Furthermore, studies involving gelatin films doped with Acid Blue 7 provide a model system for examining dye-protein interactions. researchgate.net Gelatin, a heterogeneous mixture of proteins derived from collagen, serves as the macromolecular host. The optical response of the dye within this matrix is directly influenced by its immediate environment, offering a way to probe the characteristics of the protein network. researchgate.net These investigations are foundational for designing more sophisticated research tools, such as fluorescent probes for visualizing biological processes or detecting specific protein-binding events. researchgate.net

Environmental Forensics and Monitoring Methodologies

Acid Blue 7 serves as a target compound in the development and validation of methods for environmental monitoring and remediation. Its presence in industrial wastewater, particularly from textile manufacturing, necessitates effective techniques for its detection and removal. dokumen.pub

Research in environmental forensics has focused on the characterization and degradation of synthetic dyes, including Acid Blue 7. researchgate.net Advanced oxidation processes, such as those involving Fenton's reagent or photocatalysis, have been shown to effectively decolorize and break down the dye. researchgate.net In many of these studies, Acid Blue 7 is used as a model pollutant to assess the performance of new materials and methods. researchgate.net For example, the efficiency of novel photocatalysts or specially designed copolymers for wastewater treatment is often evaluated by measuring their ability to remove Acid Blue 7 from aqueous solutions. iaea.orgresearchgate.net

One approach involves using polymer-based systems, which can adsorb the dye from water. dokumen.pub These systems can sometimes be regenerated by altering the pH, offering a potential solution for treating textile effluent. The development of these methodologies is crucial for monitoring pollution levels and ensuring the removal of potentially harmful dye compounds from the environment. dokumen.pub

Table 2: Mentioned Chemical Compounds

Compound Name Synonym(s) Chemical Class
Acid Blue 7 C.I. 42080, Acid Blue V, Xylene blue Triarylmethane Dye
Titanium dioxide TiO₂ Metal Oxide
Gelatin Protein
4-Formylbenzene-1,3-disulfonic acid Aromatic Sulfonic Acid
N-benzyl-N-ethylbenzenamine Aromatic Amine
Hydrogen peroxide H₂O₂ Peroxide
Silicotungstic acid Heteropoly Acid

Future Directions and Emerging Research Areas

Sustainable Chemical Synthesis of Acid Dyes

The traditional synthesis of azo dyes, including acid dyes, often involves harsh conditions and the use of potentially hazardous chemicals. rsc.org Future research is intensely focused on developing greener, more sustainable synthetic routes.

Key Research Thrusts:

Solvent-Free and Room Temperature Synthesis: Researchers are exploring methods that eliminate the need for toxic solvents and operate at ambient temperatures. One such approach involves a grinding method for the diazo coupling reactions of aromatic amines with β-naphthol, facilitated by a magnetic solid acid catalyst (sulfonic acid functionalized magnetic Fe3O4 nanoparticles). rsc.orgrsc.org This method offers advantages like mild reaction conditions, excellent conversion rates, simple product isolation, and the ability to recycle the catalyst. rsc.orgrsc.org

Alternative Catalysts: The development of reusable and environmentally friendly catalysts is a cornerstone of green chemistry. Solid acid catalysts, for instance, can replace traditional liquid acids, simplifying separation and reducing waste. rsc.org

Renewable Feedstocks: While not yet mainstream for dyes like Acid Blue 7, a long-term goal in the chemical industry is the use of renewable, bio-based raw materials instead of petroleum-derived precursors. gnest.org

Iron-Complexed Dyes: As an alternative to chromium- and cobalt-containing premetallized dyes, research has been conducted on synthesizing iron-complexed monoazo dyes. researchgate.net This leverages the more environmentally friendly properties of iron to create dyes with high fastness properties on substrates like wool and nylon. researchgate.net

Integration of Artificial Intelligence and Machine Learning in Dye Research

Artificial Intelligence (AI) and Machine Learning (ML) are emerging as powerful tools to accelerate the design, discovery, and application of dyes. These computational approaches can analyze vast datasets to predict properties and optimize processes, reducing the need for extensive trial-and-error experimentation.

Applications in Dye Research:

Property Prediction: ML models are being developed to accurately predict the photophysical properties of dyes, such as absorption and emission wavelengths and quantum yields. chemrxiv.orgnih.govaip.org By establishing large databases of known dyes, these models can forecast the characteristics of new or modified structures, including potential derivatives of Acid Blue 7. nih.gov

Process Optimization: In the context of dyeing, AI can predict the amount of residual dye in wastewater, helping to optimize processes for minimal waste and energy consumption. springerprofessional.de Tree-based algorithms like decision trees, random forests, and gradient boosting have shown high accuracy in forecasting residual dye amounts. springerprofessional.de

Wastewater Treatment: AI techniques, particularly Artificial Neural Networks (ANN), are used to model and optimize the removal of dyes from wastewater. nih.govnih.govresearchgate.net For instance, ANN and Adaptive Neuro-Fuzzy Inference Systems (ANFIS) can predict dye removal efficiency under various conditions, improving the performance of adsorption or degradation processes. bohrium.comtandfonline.com

Below is a table summarizing the application of different AI/ML models in dye research.

AI/ML Model Application Area Predicted Parameter/Outcome Reported Accuracy/Performance
Gradient Boosting (GB)Eco-Friendly DyeingAmount of residual dyeR² = 0.95 springerprofessional.de
Artificial Neural Network (ANN)Wastewater TreatmentDye removal efficiency & Gibbs free energyR² = 0.999455 nih.gov
Random Forest (RF), SVM, LightGBMPhotophysical PropertiesEmission wavelength, quantum yieldMAE for emission energy comparable to TD-DFT nih.govchemrxiv.org
ANN-PSOMixed Biomass AdsorptionDye removal predictionCorrelation (R) of 0.9999 bohrium.com

Development of Closed-Loop Systems for Dye Waste Treatment

The concept of a circular economy, where waste is minimized and resources are reused, is paramount for the future of the textile industry. sustainability-directory.comecolifebybelda.com Developing closed-loop systems for treating wastewater containing dyes like Acid Blue 7 is a critical research area. gnest.org Such systems aim to recover and reuse water, dyes, and auxiliary chemicals, transforming a linear "take-make-dispose" model into a regenerative one. sustainability-directory.commdpi.com

Technologies for Closed-Loop Systems:

Advanced Oxidation Processes (AOPs): AOPs are highly effective at breaking down complex organic molecules like dyes into simpler, less harmful compounds, or even mineralizing them completely. atlantis-press.comtandfonline.com These processes, which include ozonation, the Fenton process (using iron salts and hydrogen peroxide), and UV-based treatments, generate highly reactive hydroxyl radicals that oxidize the dye molecules. nih.govmdpi.comresearchgate.net Combining AOPs with other technologies can enhance efficiency and reduce costs, making them more viable for industrial-scale applications. atlantis-press.com Microfluidic reactors are also being explored to improve the efficiency of AOPs like the Fenton process for dye degradation. doaj.orgbg.ac.rs

Membrane Bioreactors (MBRs): MBRs combine biological degradation with membrane filtration. They can be used to retain enzymes or microorganisms within the reactor, allowing for continuous treatment of dye effluents while producing high-quality water that can be recycled back into the dyeing process. frontiersin.orgsciepub.com

Dye Recovery: Research into new adsorption materials and membrane technologies focuses not just on removing dyes, but on recovering them in a reusable form, which aligns with circular economy principles. gnest.org

Interdisciplinary Approaches in Dye Chemistry and Environmental Engineering

Solving the complex challenges posed by industrial dyes requires collaboration across multiple disciplines. The future of sustainable dyeing lies at the intersection of chemistry, biology, materials science, and environmental engineering.

Areas of Interdisciplinary Collaboration:

Chemists and Biologists: Chemists design and synthesize new dyes, while biologists and enzymologists develop bioremediation strategies and bio-based dye alternatives. lingayasvidyapeeth.edu.ingreyb.com For example, the development of enzymatic degradation processes requires an understanding of both the dye's chemical structure and the enzyme's catalytic mechanism.

Engineers and Scientists: Environmental engineers design and scale up treatment systems like bioreactors and AOP units developed by scientists in the lab. tandfonline.com This collaboration is essential to move from proof-of-concept to industrial application.

Designers and Manufacturers: Collaboration with fashion designers and textile manufacturers is crucial to drive the adoption of sustainable dyes and processes. lingayasvidyapeeth.edu.in Educating stakeholders about the benefits and feasibility of new technologies can accelerate the transition to a more eco-conscious industry. researchgate.netappareldigest.com

Predictive Modeling for Environmental Persistence and Transformation

Understanding how a dye like Acid Blue 7 behaves in the environment—its persistence, mobility, and potential transformation into other compounds—is crucial for assessing its ecological risk. Predictive modeling offers a way to estimate these properties without extensive and costly long-term environmental studies.

Modeling Techniques:

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a molecule and its biological or environmental activity. These models can be used to predict properties like toxicity, biodegradability, and environmental persistence for dyes based on their molecular descriptors.

Machine Learning in Environmental Fate: As mentioned previously, ML algorithms can be trained on existing environmental data to predict the fate of new or unstudied chemicals. nih.gov For a compound like Acid Blue 7, an ML model could predict its degradation pathways or its tendency to adsorb to soil and sediment. springerprofessional.denih.gov

Computational Chemistry: Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to model the reaction mechanisms of dye degradation. nih.gov This can help identify likely transformation products and understand how the dye will break down under different environmental conditions, such as through oxidation or microbial action.

Novel Bioremediation Strategies and Enzyme Engineering

Bioremediation, which uses living organisms or their enzymes to break down pollutants, is a highly promising and environmentally friendly approach for treating dye-laden effluents. Research in this area is focused on finding more robust microorganisms and engineering more efficient enzymes.

Key Research Findings and Strategies:

Microbial Consortia: Mixed cultures of bacteria can be more effective at degrading complex dyes than single strains. A consortium of bacteria including Pseudomonas putida, Bacillus subtilis, and Pseudomonas aeruginosa was able to decolorize a diazo "Acid Blue" dye by 90% within 22 hours. sciepub.com

Degradation Pathway of Acid Blue: Analysis of the degradation of an "Acid Blue" dye by a microbial consortium revealed a breakdown into smaller, less complex molecules. sciepub.com The identified intermediate and final products confirm the cleavage of the complex dye structure. sciepub.com

Retention Time (RT) Identified Degradation Product
N/AMetanilic acid sciepub.com
N/APeri acid sciepub.com
7.71Methyl salicylic (B10762653) acid sciepub.com
10.88Catechol sciepub.com
15.04β-ketoadipic acid sciepub.com

Enzyme Engineering: Laccases and other oxidoreductive enzymes are key players in dye degradation. nih.govrsc.org However, their industrial use can be limited by stability and cost. nih.gov Enzyme engineering aims to improve these properties. An engineered laccase variant from Cyathus bulleri showed high efficiency in decolorizing real textile effluent in a membrane reactor, demonstrating the potential of this approach for large-scale treatment. frontiersin.org Similarly, engineered laccases from bacteria have shown enhanced degradation capabilities compared to their wild-type forms. frontiersin.org

Immobilization: Immobilizing enzymes or whole microbial cells onto a solid support (like PVA beads or polyhydroxybutyrate) creates a reusable biocatalyst. nih.govrsc.orgnih.gov This enhances stability, allows for continuous operation in bioreactors, and simplifies the separation of the catalyst from the treated water, making the process more economically viable. nih.govnih.govresearchgate.net Immobilized laccase has been shown to decolorize azo dyes over multiple cycles and in continuous-flow reactors. nih.gov

Q & A

Basic Question: What are the recommended methodologies for synthesizing Acid Blue 7 free acid in a laboratory setting?

Methodological Answer:
Synthesis of this compound requires careful control of reaction conditions. A typical approach involves coupling diazonium salts with naphthalene derivatives under acidic conditions. Key steps include:

  • pH Optimization : Maintain pH between 1.5–2.5 using sulfuric acid to ensure proper diazotization .
  • Temperature Control : Conduct reactions at 0–5°C to prevent premature decomposition of intermediates .
  • Purification : Use column chromatography with silica gel and ethanol/water eluents to isolate the free acid form, followed by recrystallization for purity validation .
  • Validation : Confirm structure via ESI/MS (negative mode) for molecular ion detection (m/z corresponding to the deprotonated species) and ¹H-NMR for aromatic proton characterization .

Basic Question: How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:
Characterization involves a multi-technique approach:

  • Chromatographic Analysis : Employ HPLC with a C18 column and UV detection (λ = 630 nm) to assess purity. Compare retention times with certified standards .
  • Spectroscopic Techniques :
    • UV-Vis Spectroscopy : Confirm λmax in aqueous solutions (e.g., 630 nm for the protonated form) .
    • ¹H/¹³C-NMR : Identify aromatic proton environments (e.g., δ 7.10–6.40 ppm for substituted naphthalene protons) and glycosidic linkages if present .
  • Mass Spectrometry : Use high-resolution ESI/MS to verify molecular weight (e.g., m/z 566.2 for [M-H]<sup>−</sup>) and rule out adduct formation .

Advanced Question: How can researchers resolve contradictions in spectral data (e.g., NMR vs. MS) for this compound derivatives?

Methodological Answer:
Data discrepancies often arise from impurities, solvent effects, or tautomeric forms. Mitigation strategies include:

  • Triangulation : Cross-validate results using complementary techniques (e.g., 2D NMR for proton-carbon correlations and FT-IR for functional groups) .
  • Solvent Standardization : Use deuterated solvents (DMSO-d6 or D2O) to minimize solvent-induced shifts in NMR .
  • Isolation of Intermediates : Perform partial hydrolysis (e.g., acid hydrolysis at 60°C) to isolate intermediates and confirm structural assignments .
  • Computational Modeling : Compare experimental NMR shifts with DFT-calculated chemical shifts to identify plausible tautomers .

Advanced Question: What experimental designs are suitable for studying the pH-dependent stability of this compound?

Methodological Answer:
A systematic design should include:

  • pH Titration Studies : Monitor spectral changes (UV-Vis) across pH 1–12 to identify protonation/deprotonation equilibria .
  • Kinetic Analysis : Measure degradation rates under controlled pH (e.g., 0.1 M buffers) at 25°C and 40°C to assess thermal stability .
  • Degradation Product Identification : Use LC-MS/MS to detect fragmentation products (e.g., sulfonated naphthalene derivatives) and propose degradation pathways .
  • Statistical Validation : Apply factorial design (e.g., 2<sup>k</sup> designs) to evaluate interactions between pH, temperature, and ionic strength .

Advanced Question: How can researchers address reproducibility challenges in synthesizing this compound across laboratories?

Methodological Answer:
Reproducibility issues often stem from subtle variations in protocols. Solutions include:

  • Detailed Reporting : Document all parameters (e.g., stirring rate, drying time) in supplementary materials to enable replication .
  • Interlaboratory Calibration : Share reference samples (e.g., characterized batches) for cross-lab NMR and HPLC validation .
  • Robustness Testing : Use Plackett-Burman designs to identify critical factors (e.g., reagent purity, humidity) affecting yield .

Advanced Question: What strategies are effective for analyzing the environmental impact of this compound in aquatic systems?

Methodological Answer:
Focus on ecotoxicological and analytical workflows:

  • Bioaccumulation Studies : Expose model organisms (e.g., Daphnia magna) to sublethal concentrations and measure uptake via LC-MS .
  • Photodegradation Analysis : Simulate sunlight exposure (e.g., Xenon arc lamps) and track degradation using HPLC-UV .
  • Metabolite Profiling : Use high-resolution orbitrap MS to identify transformation products and assess toxicity via in silico tools (e.g., QSAR models) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.